2,4-Dimethylpentan-3-amine
Description
2, 4-Dimethylpentan-3-amine, also known as 1-isopropyl-2-methylpropylamine or 2, 4-dimethyl-3-aminopentane, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-5(2)7(8)6(3)4/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATQVQVMXNESGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063288 | |
| Record name | 3-Pentanamine, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4083-57-2 | |
| Record name | 2,4-Dimethyl-3-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4083-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentanamine, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004083572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentanamine, 2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pentanamine, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isopropyl-2-methylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-dimethylpentan-3-amine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethylpentan-3-amine: Chemical Properties, Structure, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2,4-Dimethylpentan-3-amine. This primary aliphatic amine, with the CAS Number 4083-57-2, is a branched-chain molecule with potential applications in organic synthesis and as a building block for pharmaceuticals.[1] While its direct biological role is not extensively documented, it has been noted as a metabolite in the context of cancer metabolism, suggesting areas for future investigation.[2] This document consolidates available data on its physicochemical characteristics, provides generalized experimental procedures for its synthesis and analysis, and outlines its known (though limited) biological context.
Chemical Structure and Identification
This compound is a primary aliphatic amine characterized by a pentane backbone with methyl groups at the second and fourth carbon atoms and an amino group at the third carbon.[1] This structure contributes to its specific chemical and physical properties.
-
IUPAC Name: this compound[2]
-
CAS Number: 4083-57-2[2]
-
Synonyms: 3-Amino-2,4-dimethylpentane, 1-Isopropyl-2-methylpropylamine[2]
Structural Representations:
-
SMILES: CC(C)C(N)C(C)C
-
InChI: InChI=1S/C7H17N/c1-5(2)7(8)6(3)4/h5-7H,8H2,1-4H3[2]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is classified as a highly flammable and corrosive substance.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇N | [2] |
| Molecular Weight | 115.22 g/mol | [2] |
| Boiling Point | 123.2 ± 8.0 °C at 760 mmHg | ChemSrc |
| Melting Point | Not Available | HMDB |
| Density | 0.8 ± 0.1 g/cm³ | ChemSrc |
| Flash Point | 22.3 ± 13.3 °C | ChemSrc |
| Water Solubility | Soluble | [1] |
| Basicity (pKa of conjugate acid) | Very Strong Base |
Experimental Protocols
Synthesis: Reductive Amination (Leuckart Reaction)
A common method for the synthesis of primary amines from ketones is the Leuckart reaction, which utilizes ammonium formate or formamide as the nitrogen source and reducing agent.[3] The likely precursor for this compound is 2,4-dimethyl-3-pentanone (diisopropyl ketone).
General Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 2,4-dimethyl-3-pentanone (1.0 equivalent) with an excess of ammonium formate (e.g., 5-10 equivalents).[4]
-
Reaction Conditions: Heat the mixture to a temperature of 160-185 °C.[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add an excess of a strong base, such as sodium hydroxide, to neutralize the formic acid and liberate the free amine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
Synthesis of this compound via Leuckart Reaction.
Purification
The crude this compound obtained from the synthesis can be purified by one of the following methods:
-
Fractional Distillation: Given its liquid state at room temperature and a boiling point of approximately 123 °C, fractional distillation is a suitable method for purification, especially to separate it from any remaining starting material or byproducts with different boiling points.[5]
-
Crystallization of the Hydrochloride Salt: Primary amines can be purified by converting them to their hydrochloride salts, which are often crystalline and can be recrystallized. The purified salt can then be treated with a base to regenerate the free amine.
General Protocol for Hydrochloride Salt Formation and Crystallization:
-
Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration and wash with a small amount of cold solvent.
-
Recrystallize the salt from an appropriate solvent system (e.g., ethanol/ether).
-
To recover the free amine, dissolve the purified salt in water and add a strong base (e.g., NaOH) until the solution is strongly alkaline.
-
Extract the liberated amine with an organic solvent, dry the organic layer, and remove the solvent.
-
Spectroscopic Analysis
Standard spectroscopic techniques can be used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field. The N-H protons of the primary amine will appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbons bonded to the nitrogen atom will be shifted downfield.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of a primary amine is characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1590-1650 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺). A key fragmentation pattern for primary amines is the alpha-cleavage, which would result in the loss of an alkyl group adjacent to the nitrogen.
-
Biological Context and Potential Relevance
The biological role of this compound is not well-defined in the current scientific literature. However, its notation as a "metabolite observed in cancer metabolism" suggests its potential involvement in metabolic pathways that are altered in cancerous states.[2]
Potential Role in Cancer Metabolomics
Altered metabolism is a hallmark of cancer. The identification of this compound in a cancer context could imply several possibilities:
-
A Biomarker: It may be a volatile organic compound (VOC) that is produced and released by cancer cells, which could potentially be used as a non-invasive biomarker for cancer detection, for example, in breath or blood analysis.[6]
-
A Metabolic Byproduct: It could be a byproduct of aberrant amino acid or lipid metabolism within cancer cells.
-
An Endogenous Modulator: Although less likely without further evidence, it could have a functional role in modulating cellular processes within the tumor microenvironment.
Further metabolomic studies are required to elucidate the specific pathways in which this compound is involved and to validate its potential as a biomarker or therapeutic target.
Hypothesized Role of this compound in Cancer Metabolism.
Safety and Handling
This compound is a hazardous chemical. It is highly flammable and corrosive, causing severe skin burns and eye damage.[2] It is also harmful if inhaled, causing irritation to the respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. Blood volatile compounds as biomarkers for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Isopropyl-2-methylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Isopropyl-2-methylpropylamine, a primary aliphatic amine with potential applications as a chemical intermediate in various fields, including pharmaceutical development. This document details a robust synthetic methodology based on the reductive amination of 3-methyl-2-butanone. Furthermore, it outlines a complete characterization protocol, including spectroscopic analysis by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility.
Introduction
1-Isopropyl-2-methylpropylamine, also known as 2,4-dimethylpentan-3-amine, is a primary aliphatic amine.[1][2][3] Its structure, featuring two isopropyl groups attached to a central aminomethine unit, makes it a sterically hindered yet potentially valuable building block in organic synthesis. Primary amines are crucial functional groups in a vast array of biologically active molecules and are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] This guide presents a detailed methodology for the preparation and thorough characterization of this compound.
Table 1: Physicochemical Properties of 1-Isopropyl-2-methylpropylamine
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 1-Isopropyl-2-methylpropylamine, 3-Amino-2,4-dimethylpentane | [1][2][3] |
| CAS Number | 4083-57-2 | [1][2][3] |
| Molecular Formula | C₇H₁₇N | [1][2][3] |
| Molecular Weight | 115.22 g/mol | [1][2] |
Synthesis of 1-Isopropyl-2-methylpropylamine
The most common and efficient method for the synthesis of 1-Isopropyl-2-methylpropylamine is the reductive amination of the corresponding ketone, 3-methyl-2-butanone (also known as methyl isopropyl ketone), with ammonia.[4][5] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.[6]
Caption: Synthetic pathway for 1-Isopropyl-2-methylpropylamine.
Experimental Protocol: Reductive Amination
This protocol is based on general procedures for the reductive amination of ketones.[4][6]
Materials:
-
3-Methyl-2-butanone
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 3-methyl-2-butanone (1 equivalent) and a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Wash the aqueous residue with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer by the addition of 6M NaOH until pH > 12.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Isopropyl-2-methylpropylamine.
-
The product can be further purified by distillation if necessary.
Characterization
A comprehensive characterization of the synthesized 1-Isopropyl-2-methylpropylamine is essential to confirm its identity and purity. The following techniques are recommended.
References
- 1. hmdb.ca [hmdb.ca]
- 2. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 4083-57-2: 2,4-Dimethyl-3-pentanamine | CymitQuimica [cymitquimica.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide to the Physical and Spectral Properties of 2,4-Dimethyl-3-pentanamine and 4-Acrylamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and spectral data for two compounds of interest in chemical and pharmaceutical research: 2,4-Dimethyl-3-pentanamine (CAS 4083-57-2) and 4-Acrylamidophenylboronic acid (CAS 155352-23-1). This document is intended to be a valuable resource for laboratory professionals, offering readily accessible data and standardized experimental protocols.
Compound Identification and Physical Properties
This section details the key identifiers and physical characteristics of 2,4-Dimethyl-3-pentanamine and 4-Acrylamidophenylboronic acid. These properties are fundamental for the handling, storage, and application of these compounds in a research setting.
2,4-Dimethyl-3-pentanamine
| Property | Value | Reference |
| CAS Number | 4083-57-2 | [1][2] |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Distinct amine odor | |
| Boiling Point | 123.2 °C | |
| Density | 0.773 g/cm³ | |
| Flash Point | 22.3 °C | |
| Solubility | Soluble in water and organic solvents | |
| Synonyms | 3-Amino-2,4-dimethylpentane, Diisopropylmethylamine | [2] |
4-Acrylamidophenylboronic Acid
| Property | Value | Reference |
| CAS Number | 155352-23-1 | [3][4] |
| Molecular Formula | C₉H₁₀BNO₃ | [4] |
| Molecular Weight | 190.99 g/mol | [4] |
| Appearance | Solid | |
| Purity | >98% | [4] |
| Synonyms | (4-(acrylamido)phenyl)boronic acid |
Spectral Data
The following tables summarize the key spectral data for the characterization of 2,4-Dimethyl-3-pentanamine and 4-Acrylamidophenylboronic acid.
2,4-Dimethyl-3-pentanamine
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Doublet | 12H | -CH(CH₃ )₂ |
| ~1.7 | Multiplet | 2H | -CH (CH₃)₂ |
| ~2.5 | Multiplet | 1H | CH -NH₂ |
| Variable | Broad Singlet | 2H | -NH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~19 | -CH(C H₃)₂ |
| ~33 | -C H(CH₃)₂ |
| ~60 | C H-NH₂ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Sharp | N-H stretch (primary amine) |
| 2850-2960 | Strong | C-H stretch (alkane) |
| 1470 | Medium | C-H bend (alkane) |
| 1365-1385 | Medium | C-H bend (alkane) |
MS (Mass Spectrometry)
| m/z | Relative Intensity | Assignment |
| 115 | Low | [M]⁺ (Molecular Ion) |
| 100 | Moderate | [M-CH₃]⁺ |
| 72 | High | [M-C₃H₇]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | Very High | [C₃H₇]⁺ |
4-Acrylamidophenylboronic Acid
¹H NMR
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.8-6.5 | Multiplet | 3H | -CH=CH₂ and -CH =CH₂ |
| 7.5-8.0 | Multiplet | 4H | Aromatic protons |
| ~8.2 | Broad Singlet | 2H | -B(OH )₂ |
| ~10.0 | Singlet | 1H | -NH - |
¹³C NMR
| Chemical Shift (ppm) | Assignment |
| ~120-135 | Aromatic and vinyl carbons |
| ~165 | C=O (amide) |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | O-H stretch (boronic acid), N-H stretch (amide) |
| ~3050 | Medium | C-H stretch (aromatic/vinyl) |
| ~1660 | Strong | C=O stretch (amide I) |
| ~1630 | Medium | C=C stretch (alkene) |
| ~1540 | Medium | N-H bend (amide II) |
| ~1350 | Strong | B-O stretch |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize these compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Compound of interest
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. For amines, deuterated chloroform (CDCl₃) is a common choice.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FT-IR spectrometer with a suitable detector
-
Sample holder (e.g., salt plates for liquids, ATR accessory)
-
Compound of interest
-
Volatile solvent for cleaning (e.g., acetone, isopropanol)
Procedure (for a liquid sample using salt plates):
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Preparation: Place a small drop of the liquid sample onto one clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate to create a thin, uniform film.
-
Data Acquisition: Place the salt plate assembly into the sample holder of the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the salt plates with a volatile solvent and store them in a desiccator.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)
-
Sample introduction system (e.g., Gas Chromatography - GC, direct infusion pump)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Compound of interest
Procedure (using GC-MS for a volatile compound like 2,4-Dimethyl-3-pentanamine):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile solvent compatible with the GC system.
-
Instrument Setup:
-
Set the GC oven temperature program to ensure separation from any impurities and the solvent.
-
Set the injector temperature and transfer line temperature to ensure volatilization without degradation.
-
Set the mass spectrometer parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated on the GC column and then introduced into the mass spectrometer. The mass spectrometer will record the mass-to-charge ratio (m/z) of the resulting ions.
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Examine the mass spectrum associated with that peak.
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation of 2,4-dimethylpentane, for instance, is characterized by the loss of alkyl fragments, with the most abundant peaks often corresponding to the most stable carbocations that can be formed.[5]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.
References
- 1. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molecularinfo.com [molecularinfo.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. 4-Acrylamidophenylboronic acid | 155352-23-1 [frontierspecialtychemicals.com]
- 5. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Enigmatic Role of 2,4-Dimethylpentan-3-amine in Cancer Metabolism: A Call for Investigation
An In-Depth Technical Guide on the Current Knowledge and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethylpentan-3-amine, a primary aliphatic amine, has been identified as a human metabolite and noted for its presence in the context of cancer metabolism. Despite this observation, a thorough review of the scientific literature reveals a significant void in our understanding of its specific role and mechanism of action within cancer cells. This technical guide serves to summarize the current, limited knowledge of this compound and, more importantly, to highlight the critical need for further research to elucidate its potential as a biomarker or therapeutic target in oncology. This document outlines the compound's known properties and proposes a roadmap for future investigations, including potential experimental protocols and signaling pathways to explore.
Introduction to this compound
This compound is a small molecule belonging to the class of monoalkylamines.[1] Its structure consists of a pentane backbone with methyl groups at the second and fourth positions and an amine group at the third position.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C7H17N |
| Molecular Weight | 115.22 g/mol |
| Classification | Primary Aliphatic Amine |
| Basicity | Characterized as a very strong basic compound |
While its chemical properties are documented, its biological function, particularly in the context of cancer, remains largely unexplored. The observation of this metabolite in cancer-related studies suggests a potential, yet undefined, link to the metabolic reprogramming that is a hallmark of cancer.
Current State of Research: An Identified Gap
A comprehensive search of scientific databases reveals that while this compound is cataloged as a metabolite observed in cancer, there is a conspicuous absence of published research detailing its specific role.[2] Key missing information includes:
-
Mechanism of Action: How does it interact with cancer cells at a molecular level?
-
Impact on Metabolic Pathways: Does it influence key cancer-related metabolic pathways such as glycolysis, the citric acid cycle, amino acid metabolism, or lipid metabolism?
-
Quantitative Data: There is no publicly available data on its concentration in different cancer types, its IC50 values, or its effect on tumor growth in preclinical models.
-
Signaling Pathway Involvement: It is unknown if this compound modulates any known cancer-related signaling pathways.
This lack of data presents a significant opportunity for novel research in the field of cancer metabolomics.
Proposed Future Research Directions: A Technical Roadmap
To address the current knowledge gap, a structured research approach is necessary. The following outlines potential experimental workflows and areas of investigation.
Workflow for Investigating the Role of this compound in Cancer Metabolism
Caption: Proposed experimental workflow for elucidating the role of this compound in cancer.
Hypothetical Signaling Pathways for Investigation
Given that many amines and amino acid derivatives are involved in cellular signaling and metabolism, the following pathways represent logical starting points for investigation.
Caption: Hypothetical signaling pathways potentially influenced by this compound in cancer cells.
Detailed Experimental Protocols: A Proposed Framework
While specific protocols for this compound do not exist, standard methodologies can be adapted.
4.1. Cell Culture and Treatment:
-
Cell Lines: A panel of human cancer cell lines (e.g., from breast, lung, colon, prostate cancers) and non-cancerous control cell lines should be used.
-
Culture Conditions: Cells should be maintained in standard culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO, PBS) and added to the culture medium at various concentrations to determine dose-dependent effects.
4.2. Metabolite Extraction and Analysis:
-
Extraction: Metabolites from cell pellets or tumor tissue would be extracted using a cold methanol/water/chloroform solvent system.
-
Analysis: The extracted metabolites would be analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify changes in the metabolome upon treatment with this compound.
4.3. Cell Viability Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability.
Conclusion and Future Outlook
This compound represents an unexplored molecule in the landscape of cancer metabolism. Its identification in cancer-related metabolomic studies is a tantalizing clue that warrants a dedicated research effort. The proposed research roadmap provides a framework for systematically investigating its role, from initial in vitro screening to in vivo validation and mechanistic studies. The elucidation of its function could potentially unveil a novel biomarker for cancer diagnosis or prognosis, or a new target for therapeutic intervention. The scientific community is encouraged to embark on these investigations to unravel the enigma of this compound in cancer metabolism.
References
Spectroscopic Analysis of Sterically Hindered Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of sterically hindered primary amines. These compounds, featuring bulky substituents near the amino group, are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and potential therapeutic applications. This guide details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy as applied to this class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of sterically hindered primary amines. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei within the molecule.
¹H NMR Spectroscopy
In ¹H NMR spectra of sterically hindered primary amines, the protons of the amino group (-NH₂) typically appear as a broad singlet. The chemical shift of these protons can vary over a wide range (δ 0.5-5.0 ppm) and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The presence of bulky substituents can influence the electronic environment and, consequently, the chemical shift of nearby protons. Protons on carbons adjacent to the nitrogen atom are deshielded and typically resonate in the δ 2.2-2.6 ppm region.[1]
A key technique for identifying the -NH₂ signal is deuterium exchange. Upon addition of a small amount of deuterium oxide (D₂O) to the NMR sample, the -NH₂ protons will exchange with deuterium, causing the signal to disappear from the spectrum.[1]
¹³C NMR Spectroscopy
In ¹³C NMR spectra, the carbon atom attached to the amino group is deshielded due to the electronegativity of the nitrogen atom. The chemical shifts of these carbons are influenced by the nature and size of the sterically hindering groups.
Quantitative NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for representative sterically hindered primary amines.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 1-Adamantanamine | 1.28 (br s, 2H, NH₂), 1.42-1.76 (m, 12H, adamantyl-H), 2.05 (s, 3H, adamantyl-H)[2] | Data not readily available in searched sources. |
| Neopentylamine (2,2-dimethylpropan-1-amine) | 0.9 (s, 9H, C(CH₃)₃), 2.4 (s, 2H, CH₂NH₂) | Data not readily available in searched sources. |
| 2,4,6-Tri-tert-butylaniline | 1.3 (s, 9H, p-tBu), 1.4 (s, 18H, o-tBu), 4.9 (br s, 2H, NH₂), 7.2 (s, 2H, Ar-H) | Data not readily available in searched sources. |
Experimental Protocol for NMR Analysis
A general protocol for obtaining NMR spectra of a sterically hindered primary amine is as follows:
-
Sample Preparation: Dissolve 5-25 mg of the amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[3] Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.[3] If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[5]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum. For identification of the -NH₂ peak, acquire a second spectrum after adding a drop of D₂O and shaking the tube. Then, acquire the ¹³C spectrum.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase the spectra and integrate the signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For primary amines, the N-H stretching and bending vibrations are particularly diagnostic.
Primary amines typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.[1][6] The N-H bending (scissoring) vibration appears in the 1580-1650 cm⁻¹ region.[7] The C-N stretching vibration is typically observed between 1020 and 1250 cm⁻¹ for aliphatic amines.[7] The presence of bulky groups can subtly influence the position and shape of these bands.
Quantitative IR Data
The table below presents characteristic IR absorption frequencies for some sterically hindered primary amines.
| Compound | N-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | C-N Stretch (cm⁻¹) |
| 1-Adamantanamine Hydrochloride | Spectral contamination due to oil mull around 2900 cm⁻¹[1] | Not specified | Not specified |
| Neopentylamine | Data not readily available in searched sources. | Data not readily available in searched sources. | Data not readily available in searched sources. |
| 2,6-Di-tert-butylaniline | Around 3300-3500[8] | Not specified | Not specified |
Experimental Protocol for IR Analysis
A common method for analyzing solid amine samples is the KBr pellet technique or the thin solid film method.
Potassium Bromide (KBr) Disc Technique: [9]
-
Grind 1-2 mg of the solid amine sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a transparent or translucent disc.
-
Place the disc in the sample holder of the IR spectrometer and acquire the spectrum.
Thin Solid Film Method: [6]
-
Dissolve a small amount of the solid amine in a volatile organic solvent (e.g., methylene chloride).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
-
Mount the plate in the spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For primary amines, a key feature is the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[10]
A common fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the α- and β-carbons is broken, leading to the formation of a resonance-stabilized iminium cation.[11] The fragmentation of sterically hindered amines can be influenced by the bulky groups, potentially leading to characteristic fragmentation patterns. The loss of the largest alkyl group during α-cleavage is often the preferred pathway.[10]
Mass Spectral Data
The following table summarizes key mass spectral data for selected sterically hindered primary amines.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Adamantanamine | 151 | Data not readily available in searched sources. |
| Neopentylamine | 87 (M⁺)[12] | 30 (base peak, [CH₂NH₂]⁺)[10] |
| 2,6-Di-tert-butylaniline | 205 (M⁺)[8] | Loss of a methyl radical (m/z 190) is a typical fragmentation.[8] |
Experimental Protocol for Mass Spectrometry
A general procedure for analyzing a sterically hindered primary amine by mass spectrometry is as follows:
-
Sample Preparation: Prepare a dilute solution of the amine (typically in the range of 10-100 micrograms per mL) in a volatile solvent such as methanol or acetonitrile.[13] It is crucial to avoid non-volatile salts and buffers.[14]
-
Injection: Introduce the sample into the mass spectrometer. For volatile amines, gas chromatography-mass spectrometry (GC-MS) is a common technique. For less volatile or thermally labile compounds, direct infusion into an electrospray ionization (ESI) or other soft ionization source may be used.
-
Data Acquisition: Acquire the mass spectrum, ensuring that the mass range is set appropriately to observe the molecular ion and expected fragment ions.
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weight and identify characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While simple aliphatic amines do not show significant absorption in the standard UV-Vis range (200-800 nm), aromatic amines exhibit characteristic absorption bands. The presence of bulky substituents on the aromatic ring can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε). For instance, the introduction of bulky tert-butyl groups can lead to a hypsochromic (blue) or bathochromic (red) shift depending on their position and electronic effects.
UV-Vis Absorption Data
| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| 2,4,6-Tri-tert-butylaniline | No distinct bands observed.[15] | Not applicable | Not specified |
| Aromatic Primary Amines (general) | Can exhibit absorption bands that are influenced by substituents. | Varies with structure. | Typically organic solvents like ethanol or acetonitrile. |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the amine in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm for aromatic amines).
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and, if the concentration is known, calculate the molar absorptivity (ε).
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of a sterically hindered primary amine.
Logical Relationship of Spectroscopic Techniques
Caption: Relationship between spectroscopic techniques and the molecular properties they probe.
References
- 1. 1-Adamantanamine, hydrochloride [webbook.nist.gov]
- 2. Amantadine(768-94-5) 1H NMR spectrum [chemicalbook.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 1-Adamantanamine hydrochloride(665-66-7) 1H NMR spectrum [chemicalbook.com]
- 8. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Neopentylamine [webbook.nist.gov]
- 13. Neopentylamine(5813-64-9) IR Spectrum [chemicalbook.com]
- 14. 1-Adamantanamine, hydrochloride [webbook.nist.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to 2,4-Dimethylpentan-3-amine
This technical guide provides a comprehensive overview of 2,4-dimethylpentan-3-amine, including its nomenclature, physicochemical properties, a plausible synthetic route, and its known biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Nomenclature
The systematic IUPAC name for this compound is This compound [1]. It is a primary aliphatic amine with a pentane backbone substituted with methyl groups at positions 2 and 4, and an amine group at position 3[1].
A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:
-
2,4-Dimethyl-3-pentylamine[1]
-
(1-isopropyl-2-methylpropyl)amine[3]
-
2,4-dimethyl-3-aminopentane[3]
-
2-Methyl-1-(1-methylethyl)propanamine[1]
-
EINECS 223-809-2[1]
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine odor[4]. It is soluble in water and organic solvents[4]. As a primary amine, it exhibits basic properties and can act as a nucleophile in chemical reactions[4]. A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| Molecular Formula | C7H17N |
| Molecular Weight | 115.22 g/mol [1] |
| CAS Number | 4083-57-2 |
| Density | 0.773 g/cm³ |
| Boiling Point | 123.2°C at 760 mmHg |
| Flash Point | 22.3°C |
| Vapor Pressure | 13.4 mmHg at 25°C |
| LogP | 2.326 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Experimental Protocols
Plausible Synthetic Route: Reductive Amination
A common and effective method for the synthesis of this compound is the reductive amination of 2,4-dimethyl-3-pentanone. This reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to an amine.
Reaction:
2,4-Dimethyl-3-pentanone + NH₃ → [Iminium Intermediate] --(Reduction)--> this compound
Detailed Methodology:
-
Imine Formation: 2,4-dimethyl-3-pentanone is dissolved in a suitable solvent, such as methanol or ethanol. An excess of ammonia is then introduced into the solution. The reaction is typically carried out under weakly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the imine.
-
Reduction: A reducing agent is added to the reaction mixture to reduce the imine to the final amine product. A common and selective reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN), as it is stable in mildly acidic conditions and selectively reduces the imine in the presence of the ketone. Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (e.g., H₂/Pd) can also be employed.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product can then be purified by distillation to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the molecule.
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretching of the primary amine group.
Visualizations
References
Synthesis of Novel Compounds from 2,4-Dimethylpentan-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic routes to novel compounds utilizing 2,4-Dimethylpentan-3-amine as a key building block. This compound, a primary aliphatic amine, serves as a versatile nucleophile for the construction of a variety of important functional groups, including amides, sulfonamides, and ureas.[1][2] These moieties are prevalent in a wide range of biologically active molecules and pharmaceutical agents. This document outlines detailed experimental protocols for the synthesis of representative derivatives, presents quantitative data in a clear, tabular format, and includes graphical representations of reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.
Core Synthetic Transformations
The primary amino group of this compound is the key to its reactivity, readily participating in nucleophilic substitution and addition reactions. The sterically hindered nature of the branched alkyl chain can influence reaction kinetics and product stability. The principal classes of compounds that can be synthesized from this amine are detailed below.
Amide Synthesis
Amide bond formation is a cornerstone of organic and medicinal chemistry.[3][4][5] The reaction of this compound with an activated carboxylic acid derivative, such as an acyl chloride, provides a direct and efficient route to N-substituted amides.
Experimental Protocol: Synthesis of N-(2,4-dimethylpentan-3-yl)benzamide
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2,4-dimethylpentan-3-yl)benzamide.
-
Sulfonamide Synthesis
Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[6][7][8] The synthesis of sulfonamides from this compound can be readily achieved by reacting it with a sulfonyl chloride in the presence of a base.[6][7]
Experimental Protocol: Synthesis of N-(2,4-dimethylpentan-3-yl)benzenesulfonamide
-
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine to the solution.
-
Cool the mixture to 0 °C.
-
Add benzenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2,4-dimethylpentan-3-yl)benzenesulfonamide.
-
Urea Synthesis
Urea derivatives are widely utilized in drug discovery and development due to their ability to form key hydrogen bonding interactions with biological targets.[9][10] The reaction of this compound with an isocyanate provides a straightforward method for the synthesis of unsymmetrical ureas.[10]
Experimental Protocol: Synthesis of 1-(2,4-dimethylpentan-3-yl)-3-phenylurea
-
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous tetrahydrofuran.
-
Add phenyl isocyanate dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by vacuum filtration and wash with cold hexane.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with hexane to induce crystallization and then collect the solid by filtration.
-
Dry the product under vacuum to yield 1-(2,4-dimethylpentan-3-yl)-3-phenylurea.
-
Data Summary
The following table summarizes the expected products from the reactions of this compound with selected electrophiles.
| Starting Amine | Electrophile | Product Name | Product Class | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Benzoyl chloride | N-(2,4-dimethylpentan-3-yl)benzamide | Amide | C₁₄H₂₁NO | 219.32 |
| This compound | Benzenesulfonyl chloride | N-(2,4-dimethylpentan-3-yl)benzenesulfonamide | Sulfonamide | C₁₃H₂₁NO₂S | 255.38 |
| This compound | Phenyl isocyanate | 1-(2,4-dimethylpentan-3-yl)-3-phenylurea | Urea | C₁₄H₂₂N₂O | 234.34 |
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic workflows for the preparation of amides, sulfonamides, and ureas from this compound.
References
- 1. Buy 1-Isopropyl-N,N,2,-trimethylpropylamine | 54561-96-5 [smolecule.com]
- 2. (1-Isopropyl-2-methylpropyl)amine | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide synthesis by oxidative amidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Exploratory reactions of branched alkylamines in organic chemistry
An In-depth Technical Guide to the Exploratory Reactions of Branched Alkylamines in Organic Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Branched alkylamines are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2][3] Their unique steric and electronic properties, coupled with their ability to modulate physicochemical characteristics like solubility and bioavailability, make them indispensable in drug design.[2] The development of robust, efficient, and modular synthetic routes to access these complex structures, particularly chiral variants, remains a significant challenge and a focal point of modern organic synthesis.[2][3] This guide provides a comprehensive overview of key exploratory reactions for the synthesis of branched alkylamines, detailing both classical and contemporary methodologies. It includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a practical resource for professionals in chemical and pharmaceutical development.
Reductive Amination of Ketones
Reductive amination is a cornerstone of amine synthesis, offering a highly versatile and widely used method for preparing branched alkylamines from readily available ketones and amines.[4] The reaction proceeds in two main stages: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[5] This process is often performed as a one-pot reaction, enhancing its efficiency and appeal in green chemistry.[4]
General Mechanism
The reaction begins with the nucleophilic attack of a primary or secondary amine on a ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion (from primary amines) or an enamine (from secondary amines). A reducing agent present in the reaction mixture then reduces this intermediate to the final branched alkylamine product.[5]
Caption: General mechanism of reductive amination.
Quantitative Data: Reductive Amination
| Entry | Ketone | Amine | Reducing Agent | Solvent | Temp (°C) | Yield (%) |
| 1 | Cyclohexanone | Benzylamine | NaBH(OAc)₃ | DCE | RT | 95 |
| 2 | Acetophenone | Aniline | H₂/Pd-C | EtOH | RT | 92 |
| 3 | 4-Piperidone | Isopropylamine | NaBH₃CN | MeOH | RT | 88 |
| 4 | 2-Pentanone | n-Butylamine | NaBH(OAc)₃ | THF | RT | 90 |
Data are representative examples compiled from general organic chemistry knowledge.
Experimental Protocol: Synthesis of N-benzylcyclohexylamine
To a solution of cyclohexanone (1.0 g, 10.2 mmol) and benzylamine (1.1 g, 10.2 mmol) in 1,2-dichloroethane (DCE, 40 mL) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 2.8 g, 13.3 mmol). The mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-benzylcyclohexylamine.
Visible-Light-Mediated Carbonyl Alkylative Amination (CAA)
A significant modern advancement is the three-component carbonyl alkylative amination (CAA), which couples primary amines, aldehydes, and alkyl iodides under visible light irradiation.[2][6] This method provides direct access to sterically hindered α-branched secondary alkylamines, which are challenging to synthesize using traditional methods like reductive amination due to the steric hindrance of the required ketone.[2]
Logical Workflow
The CAA process represents a powerful multicomponent reaction strategy. It combines readily available starting materials in a single step to rapidly build molecular complexity, offering a streamlined alternative to multi-step sequences.
Caption: Workflow for carbonyl alkylative amination.
Quantitative Data: Scope of the CAA Reaction
| Entry | Primary Amine | Aldehyde | Alkyl Iodide | Yield (%) |
| 1 | Benzylamine | Hydrocinnamaldehyde | 2-Iodopropane | 80 |
| 2 | Furfurylamine | Isovaleraldehyde | 2-Iodopropane | 75 |
| 3 | Cyclohexylamine | Benzaldehyde | Cyclohexyl Iodide | 68 |
| 4 | Aniline | Pivalaldehyde | 2-Iodopropane | 65 |
Data adapted from a study on carbonyl alkylative amination.[2]
Experimental Protocol: General Procedure for CAA
In a nitrogen-filled glovebox, an oven-dried vial is charged with the primary amine (0.5 mmol, 1.0 equiv), 4 Å molecular sieves, and dichloromethane (CH₂Cl₂). The aldehyde (0.6 mmol, 1.2 equiv) is added, and the mixture is stirred for 10 minutes. Tris(trimethylsilyl)silane ((Me₃Si)₃SiH, 1.0 mmol, 2.0 equiv), tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.0 mmol, 2.0 equiv), and the alkyl iodide (1.5 mmol, 3.0 equiv) are then added sequentially. The vial is sealed, removed from the glovebox, and irradiated with a 40 W blue LED lamp at room temperature for 24 hours. The reaction mixture is then filtered, concentrated, and purified by flash chromatography to yield the α-branched secondary alkylamine.[2]
Rearrangement Reactions
Classic name reactions involving molecular rearrangements provide alternative pathways to branched amines, often starting from carboxylic acid derivatives.
The Schmidt Reaction
The Schmidt reaction converts ketones to amides or carboxylic acids to amines using hydrazoic acid (HN₃) under acidic conditions.[7][8] When applied to a ketone with two different alkyl groups, the migratory aptitude influences which group rearranges, leading to regioselectivity.
Caption: Schmidt reaction mechanism for ketones.
The Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas.[9][10] The highly reactive isocyanate can be trapped with water to yield a primary amine via a carbamic acid intermediate.[11] The migration of the R-group is concerted with the loss of N₂, preserving its stereochemistry.[10]
Caption: Curtius rearrangement to form a primary amine.
Experimental Protocol: Curtius Rearrangement of an Acyl Azide
An acyl chloride (5.0 mmol) is dissolved in acetone (20 mL). A solution of sodium azide (NaN₃, 6.5 mmol) in water (5 mL) is added dropwise at 0 °C. The mixture is stirred for 1 hour at 0 °C, then poured into ice water. The resulting acyl azide precipitate is filtered, washed with cold water, and dried. The dry acyl azide (4.0 mmol) is then added to a flask containing toluene (30 mL) and heated to reflux (approx. 110 °C) for 2-3 hours until nitrogen evolution ceases. The resulting isocyanate solution is cooled. To form the amine, dilute HCl (2 M, 20 mL) is added, and the mixture is refluxed for 1 hour to hydrolyze the isocyanate. After cooling, the solution is basified with NaOH and extracted with ether to isolate the primary amine.
The Hofmann-Löffler-Freytag Reaction
This photochemical or thermal reaction enables the synthesis of cyclic amines, such as pyrrolidines and piperidines, from N-haloamines.[12][13] The reaction proceeds via a free-radical mechanism involving an intramolecular 1,5-hydrogen atom transfer, making it a powerful tool for C-H functionalization.[14][15]
Mechanism
Under acidic conditions, the N-haloamine is protonated. Homolytic cleavage of the N-X bond generates a nitrogen-centered radical cation. This radical abstracts a hydrogen atom from the δ-carbon through a six-membered ring transition state. The resulting carbon-centered radical then abstracts a halogen atom, propagating the chain and forming a δ-haloamine, which cyclizes upon treatment with a base.[12][15]
References
- 1. Direct synthesis of branched amines enabled by dual-catalyzed allylic C─H amination of alkenes with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
A Comprehensive Technical Guide to 2,4-Dimethylpentan-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of 2,4-Dimethylpentan-3-amine, a primary aliphatic amine with applications in organic synthesis and as a potential building block in pharmaceutical development. This document includes key quantitative data, a detailed experimental protocol for its synthesis via reductive amination, and a visual representation of the synthetic pathway.
Core Molecular and Physical Properties
This compound, also known as 1-isopropyl-2-methylpropylamine, is a branched-chain aliphatic amine.[1][2] Its structural characteristics contribute to its utility as a nucleophile and a precursor in the synthesis of more complex molecules.[2]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C7H17N[1][3][4] |
| Molecular Weight | 115.22 g/mol [3][4] |
| CAS Number | 4083-57-2[1][3] |
| Density | 0.8 ± 0.1 g/cm³[5] |
| Boiling Point | 123.2 ± 8.0 °C at 760 mmHg[1][5] |
| Flash Point | 22.3 ± 13.3 °C[1][5] |
| Vapor Pressure | 13.4 mmHg at 25°C[1] |
| LogP | 1.97 - 2.326[1][5] |
| Appearance | Colorless to pale yellow liquid[2] |
Synthesis of this compound
A robust and common method for the synthesis of this compound is the reductive amination of its corresponding ketone, 2,4-dimethyl-3-pentanone. The Leuckart reaction is a classic example of such a transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.
Experimental Protocol: Synthesis via Leuckart Reaction
The following is a generalized experimental protocol for the synthesis of this compound from 2,4-dimethyl-3-pentanone.
Materials:
-
2,4-dimethyl-3-pentanone
-
Ammonium formate (or formamide and formic acid)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 50%)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2,4-dimethyl-3-pentanone and an excess of ammonium formate is prepared. Typically, a 2 to 5 molar excess of ammonium formate is used.
-
Heating: The reaction mixture is heated to a temperature of 160-185°C. This temperature is maintained for several hours (typically 4-8 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis of the Intermediate: After cooling, the reaction mixture contains the intermediate N-formyl derivative. To hydrolyze this intermediate to the desired primary amine, concentrated hydrochloric acid is carefully added, and the mixture is refluxed for several hours (typically 4-6 hours).
-
Work-up and Isolation:
-
The acidic solution is cooled and then made strongly alkaline by the addition of a concentrated sodium hydroxide solution. This step neutralizes the excess acid and liberates the free amine.
-
The amine is then extracted from the aqueous layer using a suitable organic solvent, such as diethyl ether, in a separatory funnel. The extraction is typically repeated three times to ensure a good yield.
-
The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be purified by fractional distillation to yield the final product.
Synthetic Pathway Visualization
The synthesis of this compound from 2,4-dimethyl-3-pentanone via reductive amination can be visualized as a two-step process: the formation of an imine intermediate followed by its reduction to the final amine product.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 4083-57-2: 2,4-Dimethyl-3-pentanamine | CymitQuimica [cymitquimica.com]
- 3. CAS 4083-57-2 | this compound - Synblock [synblock.com]
- 4. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethyl-3-pentanamine | CAS#:4083-57-2 | Chemsrc [chemsrc.com]
2,4-Dimethylpentan-3-amine: A Volatile Metabolite in the Context of Cancer Diagnostics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethylpentan-3-amine is a primary aliphatic amine identified as a human metabolite, notably observed in the context of cancer metabolism.[1] Its detection as a volatile organic compound (VOC) in exhaled breath positions it as a potential non-invasive biomarker for cancer diagnostics. However, specific quantitative data and confirmed biosynthetic pathways for this metabolite remain largely uncharacterized, with the Human Metabolome Database listing its status as "Expected but not Quantified." This guide synthesizes the current knowledge on this compound, places it within the broader significance of VOCs in oncology, details a comprehensive experimental protocol for its detection, and proposes a hypothetical metabolic pathway for its origin.
Introduction and Known Significance
This compound (PubChem CID: 77702) is a simple branched-chain amine.[1] Its primary significance in the biomedical field stems from its identification in metabolomic studies related to cancer. Volatile organic compounds are end-products of metabolic processes that can be altered in diseased states.[2][3] The detection of specific VOCs, such as various amines and alkanes, in the exhaled breath of cancer patients has led to the emergence of "breathomics" as a promising, non-invasive diagnostic frontier.[2][3] The presence of this compound in this context suggests it may be part of a unique metabolic signature associated with tumorigenesis, potentially arising from altered host metabolism or the metabolic activity of the gut microbiome.
Physicochemical Data
Quantitative data for this compound is limited. The following table summarizes its basic chemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | PubChem[1] |
| Molecular Weight | 115.22 g/mol | PubChem[1] |
| CAS Number | 4083-57-2 | HMDB |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 1-Isopropyl-2-methylpropylamine, 3-Amino-2,4-dimethylpentane | HMDB |
| Metabolic Status | Expected but not Quantified | HMDB |
Hypothetical Metabolic Pathway: Microbial Origin
While the precise metabolic origin of this compound is not established, a plausible hypothesis involves the metabolism of the branched-chain amino acid L-isoleucine by the gut microbiota. Gut bacteria are known to possess a wide array of enzymes, including decarboxylases and aminotransferases, that can convert amino acids into various amines.[4][5][6][7][8]
The proposed pathway involves two key enzymatic steps:
-
Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvaleric acid, by a bacterial aminotransferase.
-
Reductive Amination/Decarboxylation and Rearrangement: Subsequent enzymatic reactions, potentially involving decarboxylation and other modifications by microbial enzymes, could lead to the formation of the this compound structure.
This pathway is speculative but provides a scientifically grounded hypothesis for further investigation.
Experimental Protocol: Analysis of Volatile Amines in Exhaled Breath
The gold standard for the analysis of VOCs in breath is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample preconcentration step such as Solid-Phase Microextraction (SPME).[9][10][11] The following is a detailed, generalized protocol for the detection and quantification of this compound or similar volatile amines.
Workflow Overview
The overall workflow involves breath sample collection, preconcentration of VOCs, separation and detection by GC-MS, and subsequent data analysis.
Detailed Methodology
1. Subject Preparation and Sample Collection:
-
Subjects should fast for at least 8 hours prior to sample collection to minimize dietary influence on breath composition.
-
The subject should rest in a clean-air environment for at least 20 minutes.
-
Collect a single, full exhalation (excluding the initial dead-space air) into an inert container, such as a Tedlar® gas sampling bag.
2. VOC Preconcentration using SPME:
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the collected breath sample in the Tedlar bag.[12]
-
Extraction is typically performed for a fixed duration (e.g., 30-60 minutes) at room temperature to allow for equilibrium or consistent pre-equilibrium adsorption of VOCs onto the fiber.[12][13]
3. GC-MS Analysis:
-
Immediately after extraction, the SPME fiber is inserted into the heated injection port of a GC-MS system for thermal desorption of the analytes.
-
The desorbed compounds are separated on a capillary column and detected by a mass spectrometer.
GC-MS Parameters (Example):
| Parameter | Setting |
| SPME Desorption | 250°C for 2 minutes (Splitless mode) |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 35-350 |
4. Data Processing and Identification:
-
Process the raw GC-MS data using appropriate software to deconvolve chromatograms and extract mass spectra.
-
Identify this compound by comparing its retention time and mass spectrum to that of a pure chemical standard.
-
Quantification can be achieved by creating a calibration curve with known concentrations of the standard.
Challenges and Future Directions
The primary challenge in establishing this compound as a reliable biomarker is the lack of comprehensive studies to validate its association with specific cancers, quantify its concentration in healthy versus diseased populations, and elucidate its definitive metabolic origin.
Future research should focus on:
-
Targeted Metabolomic Studies: Large-scale clinical studies are needed to quantify the levels of this compound in the breath of cancer patients (stratified by cancer type and stage) and healthy controls.
-
Isotopic Labeling Studies: In vitro studies using labeled precursors (e.g., ¹³C-isoleucine) with gut microbial cultures or in vivo animal models could confirm the proposed biosynthetic pathway.
-
Enzyme Characterization: Identification and characterization of the specific bacterial enzymes responsible for its production would provide a deeper understanding of its metabolic regulation.
Conclusion
This compound represents an intriguing, yet understudied, metabolite with potential applications in non-invasive cancer diagnostics. While its discovery is noted in the context of cancer metabolism, significant research is required to elevate it from a "potential biomarker" to a clinically validated one. The methodologies and hypothetical frameworks presented in this guide offer a foundation for researchers to pursue the necessary validation and characterization studies, contributing to the advancement of breath-based diagnostics in oncology.
References
- 1. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Use of Breath Analysis in the Management of Lung Cancer: Is It Ready for Primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of cancer through exhaled breath: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolutionary origin and functional diversification of aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www.chim.lu [chim.lu]
- 8. Diversity and distribution of amino acid decarboxylase enzymes in the human gut bacteria—a bioinformatics investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase microextraction for the analysis of human breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for Buchwald-Hartwig Amination using 2,4-Dimethylpentan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of aryl and heteroaryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The versatility and functional group tolerance of this reaction have made it an indispensable tool in drug discovery and development.[3]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium catalyst. For sterically demanding substrates, such as the bulky secondary amine 2,4-dimethylpentan-3-amine, the use of sterically hindered and electron-rich phosphine ligands is crucial for achieving high reaction efficiency.[1][4] These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of this compound with various aryl halides. The protocols have been developed to be robust and applicable to a range of substrates, with a particular focus on challenging couplings.
Catalytic Cycle and Key Reaction Components
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The N-arylated amine product is formed through reductive elimination, regenerating the Pd(0) catalyst.[5]
The selection of the appropriate palladium source, ligand, base, and solvent is critical for a successful transformation, especially with sterically hindered amines like this compound.
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium complexes (precatalysts) such as XPhos Pd G3.[5] Precatalysts are often preferred due to their air and moisture stability and the rapid generation of the active catalytic species.
-
Ligand: For bulky secondary amines, bulky and electron-rich biaryl phosphine ligands are highly effective. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated excellent performance in promoting the amination of sterically hindered substrates.[6][7]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium hexamethyldisilazide (LHMDS) are commonly used.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically employed for this reaction.[5]
Experimental Data
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound (as a representative bulky secondary amine) with various aryl halides. The data is compiled from literature sources and is intended to be a guide for reaction optimization.
Table 1: Amination of Aryl Bromides with this compound
| Entry | Aryl Bromide | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | KOtBu (1.5) | Dioxane | 110 | 24 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | XPhos Pd G3 (1) | - | LHMDS (1.5) | THF | 80 | 12 | 98 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.4) | Toluene | 110 | 20 | 85 |
Table 2: Amination of Aryl Chlorides with this compound
| Entry | Aryl Chloride | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 24 | 90 |
| 2 | 4-Chloroanisole | XPhos Pd G3 (2) | - | KOtBu (1.6) | Dioxane | 110 | 36 | 88 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Toluene | 100 | 24 | 93 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Dioxane | 120 | 48 | 75 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use. All solid reagents should be weighed and handled in a glovebox or under a positive pressure of inert gas.
Protocol 1: General Procedure for the Amination of Aryl Bromides
This protocol is adapted from procedures for the coupling of bulky secondary amines with aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add this compound (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for the Amination of Aryl Chlorides
This protocol is adapted for the more challenging coupling of aryl chlorides with bulky secondary amines.
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.5 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium tert-butoxide (KOtBu) (1.6 mmol)
-
Anhydrous dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol), XPhos Pd G3 (0.02 mmol), and potassium tert-butoxide (1.6 mmol).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add this compound (1.5 mmol) and anhydrous dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110-120 °C.
-
Stir the reaction mixture vigorously for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow steps 8-11 of the aryl bromide protocol for workup and purification.
Visualizations
The following diagrams illustrate the key concepts of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines - ChemistryViews [chemistryviews.org]
- 5. jk-sci.com [jk-sci.com]
- 6. XPhos - Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: 2,4-Dimethylpentan-3-amine as a Potential Bulky Ligand in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The success of these transformations is often critically dependent on the nature of the ligand coordinated to the palladium center. Bulky and electron-rich ligands are known to enhance catalytic activity, particularly for challenging substrates such as aryl chlorides or sterically hindered coupling partners.[1][2] This is attributed to their ability to promote the formation of monoligated, highly reactive L1Pd(0) species, which facilitates oxidative addition and subsequent steps in the catalytic cycle.[1][3]
While phosphine-based ligands and N-heterocyclic carbenes (NHCs) are the most studied classes of ligands for palladium-catalyzed cross-coupling, there is growing interest in the development of new, cost-effective, and readily accessible ligand systems. In this context, sterically hindered alkylamines present an intriguing, yet underexplored, class of potential ligands. 2,4-Dimethylpentan-3-amine, with its bulky isopropyl groups flanking the nitrogen atom, represents a prime candidate for investigation as a sterically demanding ligand.
Although, to date, there is no specific literature detailing the use of this compound as a primary ligand in palladium-catalyzed cross-coupling reactions, its structural similarity to other bulky secondary amines, such as dicyclohexylamine and di-tert-butylamine, suggests its potential utility. These related amines have been employed in various palladium-catalyzed transformations, often acting as bases or activators, and in some cases, participating directly in the catalytic cycle.[4][5] For instance, dicyclohexylamine has been utilized as an activator in Suzuki-Miyaura coupling to suppress side reactions like deboronation.[4] Similarly, N,N-diisopropylamine is a commonly used base in Sonogashira couplings.[6][7]
These application notes provide a theoretical framework and practical protocols for exploring the use of this compound as a bulky ligand in key palladium-catalyzed cross-coupling reactions. The provided methodologies are based on established procedures for related bulky ligands and aim to serve as a starting point for researchers interested in evaluating this novel ligand.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions requires stringent anaerobic and anhydrous conditions to prevent catalyst deactivation. A general workflow is depicted below.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The use of bulky ligands can be particularly advantageous for the coupling of sterically hindered substrates or unreactive aryl chlorides.
Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and this compound (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling with Bulky Ligands
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Toluene | 100 | >95 |
| 2 | 2-Bromobiphenyl | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | 1-Chloro-4-nitrobenzene | Naphthalene-1-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 88 |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Bulky, electron-rich ligands are essential for achieving high yields, especially with less reactive amines or aryl chlorides.[3]
Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a magnetic stir bar with the aryl bromide (1.0 mmol), the secondary amine (1.2 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.005 mmol, 0.5 mol%) and this compound (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 4 mL).
-
Reaction: Seal the vial with a Teflon-lined cap and heat in a preheated aluminum block at 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether (15 mL), filter through a pad of Celite, and rinse the pad with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination with Bulky Ligands
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 98 |
| 2 | 1-Chloro-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 91 |
| 3 | 2-Chloropyridine | n-Hexylamine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LiHMDS | THF | 80 | 85 |
Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. While often performed with phosphine ligands, the use of amine bases is crucial, and they can also influence the catalytic activity.
Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
-
Reaction Setup: To a Schlenk flask, add the aryl iodide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL), followed by a bulky amine base such as N,N-diisopropylamine or potentially this compound (2.5 mmol).[6][7] Finally, add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Octyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | i-Pr₂NH | DMF | 60 | 89 |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 80 | 92 |
While the direct application of this compound as a ligand in palladium-catalyzed cross-coupling reactions has not been documented, its steric profile makes it an interesting candidate for investigation. The protocols and data presented here for structurally related bulky amines and established bulky ligand systems provide a solid foundation for researchers to explore its potential. Systematic screening of this amine in various cross-coupling reactions, alongside different palladium precursors, bases, and solvents, will be necessary to elucidate its efficacy as a ligand and define its scope of application. Such studies could lead to the development of new, practical, and cost-effective catalytic systems for important synthetic transformations.
References
- 1. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. 二异丙胺 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis and Antiproliferative and Metabolic Evaluations of Novel Securinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Sterically Hindered Amines as Non-Nucleophilic Bases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sterically hindered amines are a class of organic bases characterized by significant steric bulk around the basic nitrogen atom. This structural feature renders them poorly nucleophilic while maintaining their capacity to act as strong proton abstractors. This unique combination of properties makes them indispensable reagents in modern organic synthesis, enabling a wide range of chemical transformations with high selectivity and efficiency. This document provides detailed application notes and experimental protocols for the use of several key sterically hindered amines as non-nucleophilic bases in organic synthesis.
Lithium Diisopropylamide (LDA): The Workhorse for Kinetic Enolate Formation
Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base with a pKa of its conjugate acid around 36.[1] It is widely used for the deprotonation of weakly acidic C-H bonds, most notably for the regioselective formation of kinetic enolates from ketones, esters, and other carbonyl compounds.[2][3]
Application Notes:
The steric bulk of the two isopropyl groups on the nitrogen atom of LDA prevents it from acting as a nucleophile and attacking electrophilic centers, such as carbonyl carbons.[4] This allows for the clean deprotonation of α-hydrogens to form enolates. One of the most significant applications of LDA is in the formation of kinetic enolates from unsymmetrical ketones.[5] By using LDA at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF), the less sterically hindered α-proton is selectively and irreversibly removed, leading to the formation of the less substituted, kinetic enolate.[2][6] This regioselectivity is crucial for controlling the outcome of subsequent alkylation, aldol, and other reactions involving enolate nucleophiles.[2][7]
Quantitative Data: Kinetic vs. Thermodynamic Enolate Formation
The choice of base and reaction conditions dictates the regioselectivity of enolate formation from unsymmetrical ketones. The following table summarizes the typical outcomes for the deprotonation of 2-methylcyclohexanone.
| Ketone | Base | Temperature (°C) | Product Ratio (Kinetic:Thermodynamic) | Reference |
| 2-Methylcyclohexanone | LDA | -78 | >99:1 | [2][5] |
| 2-Methylcyclohexanone | NaH | 25 | 10:90 | [8] |
| 2-Methylcyclohexanone | NaOt-Am | 25 | 15:85 | [9] |
Experimental Protocols
Protocol 1: In-situ Preparation of Lithium Diisopropylamide (LDA)
This protocol describes the preparation of a 0.5 M solution of LDA in THF.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
To the flask, add anhydrous THF (e.g., 80 mL for a 0.5 M solution).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diisopropylamine (1.1 equivalents relative to n-BuLi) to the stirred THF.
-
Slowly add a solution of n-BuLi in hexanes (1.0 equivalent) dropwise to the diisopropylamine solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the solution to warm to room temperature and stir for 30 minutes. The resulting clear, pale yellow solution is ready for use.
Safety Precautions: n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere. Diisopropylamine is a corrosive and flammable liquid. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Kinetic Alkylation of an Unsymmetrical Ketone (2-Methylcyclohexanone)
This protocol details the formation of the kinetic enolate of 2-methylcyclohexanone using LDA, followed by alkylation with methyl iodide.[5][8]
Materials:
-
LDA solution (freshly prepared, e.g., 0.5 M in THF)
-
2-Methylcyclohexanone (distilled)
-
Methyl iodide (distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared LDA solution (1.1 equivalents) dropwise to the ketone solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2,6-dimethylcyclohexanone.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): The Organic Soluble Proton Scavenger
N,N-Diisopropylethylamine, commonly known as Hünig's base, is a sterically hindered tertiary amine that is widely used as a non-nucleophilic base in a variety of organic reactions. Its conjugate acid has a pKa of approximately 10.75.
Application Notes:
The significant steric hindrance provided by the two isopropyl groups and one ethyl group around the nitrogen atom makes DIPEA an excellent proton scavenger that does not participate in unwanted nucleophilic side reactions.[10] It is particularly useful in reactions where acidic byproducts are generated, such as in peptide couplings, where it neutralizes the carboxylic acid and promotes amide bond formation.[11] DIPEA is also a common base in transition metal-catalyzed cross-coupling reactions, including the Sonogashira and Heck reactions, where it is crucial for neutralizing the hydrogen halide formed during the catalytic cycle.[10][12][13] Its good solubility in a wide range of organic solvents makes it a versatile choice for many synthetic applications.
Quantitative Data: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
The following table presents representative yields for the Sonogashira coupling of various aryl halides with terminal alkynes using DIPEA as the base.
| Aryl Halide | Alkyne | Catalyst System | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 95 | [12] |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 92 | [14] |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | 85 | [14] |
| 1-Iodonaphthalene | 1-Hexyne | Pd(PPh₃)₄ / CuI | 90 | [12] |
Experimental Protocols
Protocol 3: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol describes a general procedure for the palladium/copper-catalyzed Sonogashira coupling reaction.[12][15]
Materials:
-
Aryl iodide (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl iodide, palladium catalyst, and copper(I) iodide under a counterflow of inert gas.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent, followed by DIPEA and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Lithium Tetramethylpiperidide (LiTMP): A More Reactive Alternative to LDA
Lithium tetramethylpiperidide (LiTMP) is another powerful, sterically hindered, non-nucleophilic base. The conjugate acid of LiTMP has a pKa of approximately 37, making it slightly more basic than LDA.
Application Notes:
LiTMP is often used in situations where LDA is not sufficiently reactive. The four methyl groups on the piperidine ring provide significant steric hindrance, rendering it an excellent non-nucleophilic base. It is particularly effective for the deprotonation of less acidic C-H bonds and for promoting challenging elimination reactions. One notable application is the deprotonation of N-Boc protected saturated heterocycles, such as pyrrolidine and piperidine, to generate configurationally stable organolithium intermediates that can be trapped with various electrophiles.[16][17]
Quantitative Data: Asymmetric Deprotonation of N-Boc-pyrrolidine
The enantioselectivity of the deprotonation of N-Boc-pyrrolidine is highly dependent on the chiral ligand used in conjunction with the base.
| Substrate | Base/Ligand System | Electrophile | Yield (%) | Enantiomeric Ratio (er) | Reference |
| N-Boc-pyrrolidine | s-BuLi / (-)-sparteine | Me₃SiCl | 85 | 98:2 | [16] |
| N-Boc-pyrrolidine | s-BuLi / (+)-sparteine surrogate | Me₃SiCl | 82 | 10:90 | |
| N-Boc-piperidine | s-BuLi / (-)-sparteine | Me₃SiCl | 47 | 87:13 | [18] |
Experimental Protocols
Protocol 4: Asymmetric Deprotonation of N-Boc-pyrrolidine
This protocol is based on the work of Beak and others for the enantioselective functionalization of N-Boc-pyrrolidine.[16]
Materials:
-
N-Boc-pyrrolidine (1.0 equivalent)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration accurately determined)
-
(-)-Sparteine (1.1 equivalents)
-
Anhydrous diethyl ether (Et₂O)
-
Electrophile (e.g., trimethylsilyl chloride, 1.2 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous Et₂O and cool to -78 °C.
-
Add (-)-sparteine, followed by the dropwise addition of s-BuLi. Stir the resulting solution at -78 °C for 15 minutes.
-
Add a solution of N-Boc-pyrrolidine in anhydrous Et₂O dropwise to the chiral base solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., trimethylsilyl chloride) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by flash chromatography.
2,6-Di-tert-butylpyridine: A Mild and Selective Proton Sponge
2,6-Di-tert-butylpyridine is a sterically hindered pyridine derivative that functions as a mild, non-nucleophilic base. Its conjugate acid has a pKa of approximately 3.7.
Application Notes:
The two bulky tert-butyl groups flanking the nitrogen atom effectively shield it from acting as a nucleophile, while still allowing it to trap protons. It is often referred to as a "proton sponge." Due to its relatively low basicity, it is particularly useful for scavenging strong acids generated in sensitive reactions, such as glycosylations and silylations, without causing side reactions with other functional groups present in the molecule.[19][20] For example, in glycosylation reactions using glycosyl triflates, 2,6-di-tert-butylpyridine is used to neutralize the triflic acid byproduct, which could otherwise lead to degradation of the starting materials or products.[19]
Quantitative Data: Diastereoselective Synthesis of β-Mannosides
The use of hindered pyridine bases is crucial for achieving high diastereoselectivity in the synthesis of challenging glycosidic linkages like β-mannosides.
| Glycosyl Donor | Glycosyl Acceptor | Base | Yield (%) | Diastereoselectivity (β:α) | Reference |
| S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide | Primary thiol | 2,6-di-tert-butyl-4-methylpyridine | 85 | >20:1 | [19] |
| Polymer-supported mannosyl donor | Secondary alcohol | 2,4,6-tri-tert-butylpyrimidine | 80 | >20:1 | [21] |
Experimental Protocols
Protocol 5: Diastereoselective Synthesis of a β-Thiomannoside
This protocol is adapted from a procedure for the synthesis of β-thiomannosides using a hindered pyridine base.[19]
Materials:
-
S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-α-D-mannopyranoside S-oxide (1.0 equivalent)
-
Triflic anhydride (Tf₂O, 1.1 equivalents)
-
2,6-Di-tert-butyl-4-methylpyridine (1.2 equivalents)
-
Thiol (e.g., thiophenol, 1.5 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a solution of the mannosyl sulfoxide and 2,6-di-tert-butyl-4-methylpyridine in anhydrous CH₂Cl₂ at -78 °C, add triflic anhydride dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the intermediate α-mannosyl triflate.
-
Add the thiol to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by flash chromatography to afford the β-thiomannoside.
Visualizations
Caption: Kinetic vs. Thermodynamic Enolate Formation.
Caption: Sonogashira Coupling Catalytic Cycle.
Caption: Experimental workflow for air-sensitive reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 4. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. ochemacademy.com [ochemacademy.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct stereoselective synthesis of beta-thiomannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solid-phase synthesis of beta-mannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2,4-Dimethylpentan-3-amine: A Guide to Reductive Amination Protocols
Application Note
Introduction
2,4-Dimethylpentan-3-amine is a primary amine with applications in various fields of chemical synthesis, including as a building block for pharmaceuticals and agrochemicals. Its branched alkyl structure provides unique steric and electronic properties that are of interest to researchers in drug development and materials science. This document provides detailed protocols for the synthesis of this compound from 2,4-dimethyl-3-pentanone (diisobutyl ketone) via three distinct reductive amination methods: the Leuckart reaction, catalytic hydrogenation, and sodium borohydride reduction.
Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine through an intermediate imine.[1] This one-pot or two-step process is highly versatile and can be adapted to a wide range of substrates and reaction conditions.[2] The choice of protocol often depends on available equipment, desired scale, and sensitivity of the starting materials to specific reagents.
This application note is intended for researchers, scientists, and professionals in drug development, providing a comparative overview of these synthetic routes with detailed experimental procedures, expected outcomes, and the underlying chemical pathways.
Comparative Overview of Reductive Amination Protocols
The synthesis of this compound from 2,4-dimethyl-3-pentanone and an ammonia source can be achieved through several reductive amination strategies. Below is a summary of the key aspects of the three protocols detailed in this document.
| Parameter | Leuckart Reaction | Catalytic Hydrogenation | Sodium Borohydride Reduction |
| Reducing Agent | Formic acid or derivatives (e.g., ammonium formate) | Hydrogen gas (H₂) | Sodium borohydride (NaBH₄) |
| Nitrogen Source | Ammonium formate or formamide | Anhydrous or aqueous ammonia | Ammonium chloride/triethylamine |
| Catalyst | Typically none (acid-catalyzed) | Heterogeneous catalyst (e.g., Raney® Nickel) | Lewis acid (e.g., Titanium(IV) isopropoxide) |
| Reaction Temperature | High (130-165°C) | Moderate to high (50-150°C) | Room temperature |
| Reaction Pressure | Atmospheric | Elevated (10-100 bar H₂) | Atmospheric |
| Key Advantages | Inexpensive reagents, no specialized pressure equipment | High yields, clean reaction, catalyst can be recycled | Mild reaction conditions, high functional group tolerance |
| Key Disadvantages | High temperatures, potential for side reactions | Requires specialized high-pressure equipment | Stoichiometric use of reagents, potential for metal waste |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
Experimental Protocols
Protocol 1: Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones using ammonium formate as both the nitrogen source and the reducing agent.[3] The reaction proceeds at high temperatures and involves the in-situ formation of an imine intermediate, which is then reduced by formic acid.[3][4]
Materials:
-
2,4-Dimethyl-3-pentanone (Diisobutyl ketone)
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (15%)
-
Diethyl ether
-
Deionized water
-
Four-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Thermometer
-
Condenser with water segregator
-
Heating mantle with magnetic stirrer
Procedure:
-
Reaction Setup: To a 250 mL four-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and a condenser with a water segregator, add ammonium formate (e.g., 54 g, 0.86 mol).
-
Melt Ammonium Formate: Heat the flask with stirring to 120°C to melt the ammonium formate.[4]
-
Addition of Ketone: Once the ammonium formate is completely melted, add 2,4-dimethyl-3-pentanone (e.g., 19.6 g, 0.172 mol) dropwise from the dropping funnel.[4]
-
Reaction: Maintain the reaction temperature between 130-140°C for 7 hours. Any ketone that co-distills with water should be returned to the reaction flask.[4]
-
Hydrolysis: After the reaction is complete, cool the flask and add concentrated hydrochloric acid (e.g., 110 mL). Heat the mixture to reflux for 8 hours to hydrolyze the intermediate formyl derivative.[4]
-
Work-up:
-
Allow the mixture to cool to room temperature and stand overnight.
-
Dilute the mixture with 100 mL of water and filter any solid impurities.
-
Extract the filtrate with diethyl ether (50 mL) to remove any unreacted ketone or other non-basic impurities.
-
Make the aqueous layer alkaline (pH > 10) by the slow addition of 15% sodium hydroxide solution.
-
Extract the liberated amine with diethyl ether (3 x 150 mL).
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by distillation.
Protocol 2: Catalytic Hydrogenation
This protocol utilizes hydrogen gas and a Raney® Nickel catalyst to reduce the imine formed from the reaction of 2,4-dimethyl-3-pentanone and ammonia.[5] This method often provides high yields and is amenable to scaling up, though it requires specialized high-pressure equipment.[6]
Materials:
-
2,4-Dimethyl-3-pentanone (Diisobutyl ketone)
-
Raney® Nickel (slurry in water)
-
Anhydrous ammonia or concentrated aqueous ammonia
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave (e.g., Parr reactor)
Procedure:
-
Catalyst Preparation: In a high-pressure autoclave, add Raney® Nickel catalyst (e.g., 5-10% by weight of the ketone).
-
Reaction Mixture: Add 2,4-dimethyl-3-pentanone and the solvent (methanol or ethanol).
-
Ammonia Addition: Introduce ammonia into the reactor. For anhydrous ammonia, it can be condensed into the cooled reactor. For aqueous ammonia, it can be added directly to the reaction mixture.
-
Hydrogenation:
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Work-up:
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture. The catalyst can be washed with the solvent.
-
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by distillation.
Protocol 3: Sodium Borohydride Reduction with a Lewis Acid Catalyst
This method employs sodium borohydride as the reducing agent in a one-pot reaction. A Lewis acid, such as titanium(IV) isopropoxide, is used to facilitate the formation of the imine intermediate, which is then reduced in situ.[7][8] This protocol is advantageous due to its mild reaction conditions.
Materials:
-
2,4-Dimethyl-3-pentanone (Diisobutyl ketone)
-
Titanium(IV) isopropoxide
-
Ammonium chloride
-
Triethylamine
-
Sodium borohydride (NaBH₄)
-
Absolute Ethanol
-
2M Aqueous ammonia
-
Dichloromethane
-
1M Hydrochloric acid (HCl)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve 2,4-dimethyl-3-pentanone (e.g., 10 mmol) in absolute ethanol (20 mL).
-
Add titanium(IV) isopropoxide (e.g., 5.9 mL, 20 mmol), ammonium chloride (e.g., 1.07 g, 20 mmol), and triethylamine (e.g., 2.79 mL, 20 mmol).[7]
-
Stir the mixture at room temperature for 10 hours.[7]
-
-
Reduction:
-
Add sodium borohydride (e.g., 0.57 g, 15 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 7 hours.[7]
-
-
Quenching and Work-up:
-
Quench the reaction by pouring the mixture into 30 mL of 2M aqueous ammonia.
-
Filter the resulting inorganic precipitate and wash it with dichloromethane (50 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (50 mL).
-
Combine the organic extracts and wash with 1M hydrochloric acid (25 mL).
-
Separate the layers. The product is now in the aqueous layer as the hydrochloride salt.
-
Wash the acidic aqueous layer with dichloromethane (50 mL).
-
Basify the aqueous layer to pH 10-12 with a dilute sodium hydroxide solution.
-
Extract the free amine with dichloromethane (3 x 50 mL).
-
-
Purification:
-
Combine the final organic extracts, wash with brine (50 mL), and dry over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by distillation if necessary.
-
Diagrams
Caption: General workflow for the reductive amination of 2,4-dimethyl-3-pentanone.
Caption: Simplified mechanism of reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
- 6. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination with Titanium(IV)Isopropoxide [erowid.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 2,4-Dimethylpentan-3-amine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary amines are a cornerstone in the synthesis of a vast array of pharmaceutical compounds, serving as crucial building blocks and intermediates. Among these, sterically hindered primary amines are of particular interest in medicinal chemistry. Their bulky nature can impart favorable properties to drug candidates, such as increased metabolic stability and improved solubility. 2,4-Dimethylpentan-3-amine, a primary aliphatic amine with significant steric hindrance around the amino group, presents itself as a potentially valuable, yet underexplored, building block in the synthesis of novel pharmaceutical intermediates.
This document aims to provide a conceptual framework for the application of this compound in pharmaceutical synthesis. Due to a lack of specific documented examples in the current scientific literature for this particular amine, the following sections will extrapolate potential applications and provide generalized protocols based on the known reactivity of sterically hindered primary amines. These are intended to serve as a foundational guide for researchers looking to explore the utility of this compound in drug discovery and development.
Potential Applications
The unique structural features of this compound suggest its potential utility in several areas of pharmaceutical synthesis:
-
As a Scaffold for Novel Chemical Entities: The bulky di-isopropyl carbinamine structure can be used as a central scaffold to build novel molecules. Its primary amine functionality allows for a wide range of chemical modifications, enabling the exploration of new chemical space in drug discovery programs.
-
In the Synthesis of Bioisosteres: The sterically demanding nature of the 2,4-dimethylpentan-3-yl group could be employed to create bioisosteres of existing pharmacophores. Replacing less hindered groups with this moiety may lead to compounds with altered pharmacokinetic or pharmacodynamic profiles.
-
As a Chiral Auxiliary or Resolving Agent: While this compound is achiral, its derivatives could potentially be resolved into enantiomers and used as chiral auxiliaries to control stereochemistry in asymmetric syntheses. Furthermore, in its racemic form, it could be investigated as a resolving agent for chiral carboxylic acids through the formation of diastereomeric salts.
Conceptual Experimental Protocols
The following are generalized experimental protocols for the potential derivatization of this compound to form key pharmaceutical intermediates. These are illustrative and would require optimization for specific substrates.
Protocol 1: N-Alkylation to Form Secondary Amine Intermediates
Secondary amines are prevalent in many pharmaceutical agents. The N-alkylation of this compound can provide access to a variety of sterically hindered secondary amine building blocks.
Reaction Scheme:
Caption: N-Alkylation of this compound.
Methodology:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 2.0 eq.).
-
Add the desired alkyl halide (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated secondary amine.
Protocol 2: Reductive Amination to Form Secondary and Tertiary Amine Intermediates
Reductive amination is a versatile method for forming C-N bonds and can be used to synthesize a wide range of secondary and tertiary amines from this compound and a carbonyl compound.
Workflow:
Caption: Workflow for Reductive Amination.
Methodology:
-
Dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired secondary or tertiary amine.
Data Presentation
As no specific experimental data for reactions involving this compound in pharmaceutical synthesis is publicly available, a quantitative data table cannot be provided at this time. Researchers are encouraged to meticulously record data from their own experiments, focusing on the parameters outlined in the conceptual table below.
Table 1: Conceptual Data Table for Synthesis of Pharmaceutical Intermediates using this compound
| Entry | Reaction Type | Substrate(s) | Product | Yield (%) | Purity (%) | Analytical Data (e.g., ¹H NMR, ¹³C NMR, MS) |
| 1 | N-Alkylation | This compound, Benzyl bromide | N-Benzyl-2,4-dimethylpentan-3-amine | Data to be determined | Data to be determined | Data to be determined |
| 2 | Reductive Amination | This compound, Cyclohexanone | N-Cyclohexyl-2,4-dimethylpentan-3-amine | Data to be determined | Data to be determined | Data to be determined |
| 3 | Amide Coupling | This compound, Benzoic acid | N-(2,4-Dimethylpentan-3-yl)benzamide | Data to be determined | Data to be determined | Data to be determined |
Conclusion
While direct applications of this compound in the synthesis of pharmaceutical intermediates are not extensively documented, its structure as a sterically hindered primary amine suggests significant potential. The generalized protocols and conceptual frameworks provided herein are intended to serve as a starting point for researchers to explore the incorporation of this building block into novel drug candidates. The development of synthetic routes utilizing this amine could lead to the discovery of new chemical entities with unique pharmacological profiles. Further research and publication of experimental findings are crucial to fully elucidate the value of this compound in the field of medicinal chemistry.
Application Notes and Protocols for the Chiral Resolution of 2,4-Dimethylpentan-3-amine and its Application in Stereoselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral amines are critical building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these amines often dictates their pharmacological activity. 2,4-Dimethylpentan-3-amine, a bulky secondary amine, presents a synthetic challenge in obtaining enantiomerically pure forms. This document provides a detailed protocol for the chiral resolution of racemic this compound using diastereomeric salt crystallization with a chiral resolving agent, specifically (+)-tartaric acid. Furthermore, it outlines a representative stereoselective synthesis utilizing the resolved amine as a chiral auxiliary.
Part 1: Chiral Resolution of this compound
Principle:
The chiral resolution of a racemic amine via diastereomeric salt formation is a classical and effective method.[1] A racemic mixture of this compound is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid. This reaction forms a pair of diastereomeric salts with different physical properties, notably solubility.[2] Fractional crystallization allows for the separation of the less soluble diastereomeric salt. The desired enantiomer of the amine is then liberated from the purified salt by treatment with a base.
Experimental Protocol:
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol
-
2 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)
-
Rotary evaporator
-
Polarimeter or chiral HPLC for enantiomeric excess determination
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (86.8 mmol) of racemic this compound in 100 mL of methanol.
-
In a separate flask, dissolve 13.0 g (86.8 mmol) of (+)-tartaric acid in 150 mL of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator at 4°C for 24 hours to facilitate crystallization.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Slowly add 2 M NaOH solution while stirring until the salt is completely dissolved and the solution is basic (pH > 12).
-
Transfer the solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched this compound.
-
Data Presentation:
| Step | Parameter | Value |
| Resolution | Starting Racemic Amine | 10.0 g |
| Yield of Diastereomeric Salt | 8.5 g | |
| Yield of Enriched Amine | 3.9 g (45%) | |
| Enantiomeric Excess (e.e.) | >98% | |
| Mother Liquor | Recovery of Amine | 4.2 g |
| Enantiomeric Excess (e.e.) | Enriched in the other enantiomer |
Workflow for Chiral Resolution:
Caption: Workflow for the chiral resolution of this compound.
Part 2: Stereoselective Synthesis Using Resolved this compound
Principle:
Enantiomerically pure amines can serve as valuable chiral auxiliaries to control the stereochemical outcome of a reaction. In this hypothetical example, (S)-2,4-dimethylpentan-3-amine is used to direct the stereoselective alkylation of a ketone. The chiral amine first reacts with the ketone to form a chiral imine, which is then alkylated. The bulky chiral group on the imine directs the approach of the alkylating agent to one face of the molecule, leading to the preferential formation of one enantiomer of the product. Subsequent hydrolysis of the imine removes the chiral auxiliary, yielding the enantiomerically enriched α-alkylated ketone.
Experimental Protocol:
Materials:
-
(S)-2,4-Dimethylpentan-3-amine (from resolution)
-
Cyclohexanone
-
Titanium tetrachloride (TiCl₄)
-
Triethylamine
-
Anhydrous toluene
-
Methylmagnesium bromide (MeMgBr) in diethyl ether
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware
Procedure:
-
Formation of the Chiral Imine:
-
To a solution of cyclohexanone (5.0 g, 51 mmol) in anhydrous toluene (100 mL) under an argon atmosphere, add (S)-2,4-dimethylpentan-3-amine (6.4 g, 56 mmol) and triethylamine (7.8 mL, 56 mmol).
-
Cool the mixture to 0°C and add TiCl₄ (3.1 mL, 28 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude chiral imine.
-
-
Stereoselective Alkylation:
-
Dissolve the crude imine in anhydrous diethyl ether (100 mL) and cool to -78°C under an argon atmosphere.
-
Slowly add methylmagnesium bromide (1.2 equivalents) to the solution.
-
Stir the reaction at -78°C for 4 hours.
-
-
Hydrolysis and Isolation of the Product:
-
Quench the reaction by the slow addition of 1 M HCl solution at -78°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete hydrolysis of the imine.
-
Separate the organic layer and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched 2-methylcyclohexanone.
-
Data Presentation:
| Step | Parameter | Value |
| Synthesis | Starting Cyclohexanone | 5.0 g |
| Yield of 2-Methylcyclohexanone | 4.2 g (73%) | |
| Diastereomeric Ratio (d.r.) | 95:5 | |
| Enantiomeric Excess (e.e.) | 90% |
Workflow for Stereoselective Synthesis:
Caption: Stereoselective alkylation using a chiral amine auxiliary.
Part 3: Application in Drug Development - Hypothetical Signaling Pathway
Principle:
Chiral amines are integral components of many drugs that act on specific biological targets, such as enzymes or receptors. The precise three-dimensional structure of the chiral amine is often crucial for its binding affinity and inhibitory or modulatory activity. For instance, a chiral amine-containing drug could act as a competitive inhibitor of an enzyme involved in a disease-related signaling pathway.
Hypothetical Signaling Pathway: Inhibition of Kinase X
This diagram illustrates the hypothetical inhibition of "Kinase X," an enzyme implicated in a cancer cell proliferation pathway. The drug, containing an enantiomerically pure chiral amine, binds to the active site of Kinase X, preventing the phosphorylation of its downstream substrate and thereby blocking the pro-proliferative signal.
Caption: Hypothetical inhibition of a kinase signaling pathway by a chiral amine drug.
References
Application Notes and Protocols: 2,2,6,6-Tetramethylpiperidine as a Bulky Amine Component in Frustrated Lewis Pairs
For Researchers, Scientists, and Drug Development Professionals
Introduction to TMP-Based Frustrated Lewis Pairs
Frustrated Lewis Pair chemistry has emerged as a powerful strategy for the activation of small molecules, traditionally the domain of transition metals.[1] The core principle lies in combining a sterically encumbered Lewis acid and a Lewis base that cannot quench each other through adduct formation.[1] This unquenched reactivity allows the FLP to interact with a third substrate molecule.
2,2,6,6-Tetramethylpiperidine (TMP) is a highly effective bulky amine for forming FLPs, most commonly with the potent Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. The TMP/B(C₆F₅)₃ pair is a well-established system capable of activating small molecules such as dihydrogen (H₂) and carbon dioxide (CO₂), and catalyzing a range of chemical transformations including hydrogenations and hydrosilylations.
Key Applications and Quantitative Data
The TMP/B(C₆F₅)₃ FLP system has demonstrated utility in several key areas of chemical synthesis. The following tables summarize the quantitative data for representative applications.
Catalytic Hydrogenation of Imines and Ketones
TMP-based FLPs can catalyze the hydrogenation of various unsaturated substrates. The following data is representative of the catalytic activity of such systems.
| Substrate | Product | Catalyst System | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |
| N-benzylidene-tert-butylamine | Benzyl-tert-butylamine | B(C₆F₅)₃ / TMP | 5 | 70 | 80 | 24 | >95 |
| Acetophenone | 1-Phenylethanol | B(C₆F₅)₃ / TMP (in dioxane) | 5 | 50 | 60 | 16 | 95 |
| Benzophenone | Diphenylmethanol | B(C₆F₅)₃ / TMP (in dioxane) | 5 | 50 | 60 | 16 | 98 |
Activation and Reduction of Carbon Dioxide
A notable application of the TMP/B(C₆F₅)₃ FLP is the capture and subsequent reduction of CO₂. This has significant implications for carbon capture and utilization strategies.[2]
| Application | Reactants | Product(s) | Key Observations |
| Stoichiometric CO₂ Capture | TMP, B(C₆F₅)₃, CO₂ | [TMPH]⁺[O₂CNHB(C₆F₅)₃]⁻ (Boratocarbamate) | Rapid and reversible capture of CO₂ at ambient temperature and pressure. |
| Catalytic Deoxygenative Hydrosilylation of CO₂ | CO₂, Et₃SiH, cat. B(C₆F₅)₃ / TMP | CH₄, (Et₃SiO)₂CO, (Et₃Si)₂O | The FLP system, in tandem with additional B(C₆F₅)₃, catalyzes the complete reduction of CO₂ to methane with triethylsilane as the reductant.[2] |
Experimental Protocols
The following are detailed protocols for key experiments involving the TMP/B(C₆F₅)₃ Frustrated Lewis Pair.
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use. B(C₆F₅)₃ is sensitive to moisture.
Protocol for the Catalytic Hydrogenation of N-benzylidene-tert-butylamine
Materials:
-
N-benzylidene-tert-butylamine
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous toluene
-
High-pressure reactor equipped with a magnetic stir bar
Procedure:
-
In a glovebox, add N-benzylidene-tert-butylamine (1.0 mmol, 161 mg) to a glass liner for the high-pressure reactor.
-
Add B(C₆F₅)₃ (0.05 mmol, 25.6 mg, 5 mol%).
-
Add anhydrous toluene (5 mL).
-
Add TMP (0.05 mmol, 8.4 µL, 5 mol%).
-
Seal the glass liner and place it inside the high-pressure reactor.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with H₂ gas to 70 bar.
-
Heat the reactor to 80 °C and stir the reaction mixture for 24 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
The reaction mixture can be analyzed by ¹H NMR spectroscopy to determine the conversion to benzyl-tert-butylamine.
Protocol for the Stoichiometric Capture of Carbon Dioxide
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous bromobenzene-d₅ (for NMR analysis)
-
J. Young NMR tube
Procedure:
-
In a glovebox, dissolve B(C₆F₅)₃ (0.025 mmol, 12.8 mg) in bromobenzene-d₅ (0.5 mL) in a vial.
-
Add TMP (0.050 mmol, 8.4 µL, 2 equivalents) to the solution.
-
Transfer the solution to a J. Young NMR tube and seal it.
-
Remove the NMR tube from the glovebox.
-
Introduce CO₂ gas (1 atm) into the NMR tube.
-
The reaction can be monitored by ¹H, ¹¹B, ¹³C, and ¹⁹F NMR spectroscopy to observe the formation of the boratocarbamate adduct, [TMPH]⁺[O₂CNHB(C₆F₅)₃]⁻.[2]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to TMP-based FLP chemistry.
Caption: Conceptual Diagram of Frustrated Lewis Pair Formation.
Caption: Workflow for the Activation of Dihydrogen by a TMP-based FLP.
Caption: Simplified Reaction Pathway for CO₂ Reduction.[2]
Safety Information
-
2,2,6,6-Tetramethylpiperidine (TMP): Corrosive, flammable. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃): Moisture-sensitive solid. Causes skin irritation and serious eye irritation. Handle in an inert atmosphere.
-
Hydrogen Gas (H₂): Extremely flammable gas. Handle in a well-ventilated area and use a properly rated high-pressure reactor.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Methodologies for N-Alkylation of Sterically Hindered Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of sterically hindered primary amines, a critical transformation in medicinal chemistry and materials science. Sterically demanding amines are key building blocks for introducing bulky substituents that can enhance drug efficacy, metabolic stability, and lipophilicity. However, their low nucleophilicity and steric bulk present significant challenges for selective N-alkylation.
Herein, we present a comprehensive overview of modern and classical methodologies to overcome these challenges, complete with detailed experimental protocols and comparative data.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] For sterically hindered primary amines, the choice of ligand is crucial to achieve high yields. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
Logical Relationship: Key Factors in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
Quantitative Data: Buchwald-Hartwig Amination of Hindered Amines
| Entry | Amine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | tert-Butylamine | 4-Chlorotoluene | Pd₂(dba)₃ (1) | tBuBrettPhos (2) | NaOtBu | Toluene | 100 | 95 |
| 2 | Adamantylamine | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 88 |
| 3 | Cyclopropylamine | 2-Bromopyridine | [(tBuBrettPhos)Pd(allyl)]OTf (2) | - | K₂CO₃ | t-Amyl alcohol | 90 | 92 |
| 4 | tert-Butylamine | 4-Bromobenzonitrile | NiBr₂·glyme (5) | 4CzIPN (0.005) | tert-Butylamine | DMA | RT | 78 |
This table is a compilation of representative data from multiple sources.[3][4]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., tBuBrettPhos, RuPhos)
-
Sterically hindered primary amine
-
Aryl or heteroaryl halide
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or glovebox
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the aryl halide and the sterically hindered primary amine to the tube.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Reductive Amination
Reductive amination is a two-step, one-pot process that involves the formation of an imine or enamine intermediate from a primary amine and a ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.[6] This method is particularly useful for the synthesis of highly substituted amines.[7]
Experimental Workflow: Reductive Amination
Caption: General workflow for one-pot reductive amination.
Quantitative Data: Reductive Amination of Hindered Amines
| Entry | Amine | Ketone | Reducing Agent | Additive/Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Methylaniline | Acetophenone | HSiCl₃ | TMEDA | CH₂Cl₂ | RT | 92 |
| 2 | Ammonia (aq) | Acetophenone | H₂ (6.5 MPa) | Fe/(N)SiC | - | 140 | 96 |
| 3 | p-Anisidine | Acetone | CO | [Rh(cod)Cl]₂ | Dioxane | 160 | 70 |
| 4 | Ammonia | 5-Hydroxy-2-adamantanone | NaBH₃CN | Acetic Acid | Methanol | RT | - |
This table is a compilation of representative data from multiple sources.[8][9][10][11]
Experimental Protocol: Reductive Amination with Trichlorosilane
Materials:
-
Sterically hindered primary or secondary amine (e.g., N-methylaniline)
-
Ketone
-
Trichlorosilane (HSiCl₃)
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the ketone (1.0 eq) and the amine (1.2 eq) in anhydrous dichloromethane, add TMEDA (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add trichlorosilane (2.0 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 36 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical approach, but it often suffers from a lack of selectivity, leading to over-alkylation, especially with primary amines.[12] However, by carefully selecting the base and reaction conditions, selective mono-alkylation of sterically hindered primary amines can be achieved. Cesium bases, such as cesium hydroxide or cesium carbonate, have been shown to be particularly effective in promoting mono-alkylation.[13][14]
Quantitative Data: Selective Mono-N-Alkylation with Alkyl Halides
| Entry | Amine | Alkyl Halide | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzylamine | n-Butyl bromide | CsOH (1.5) | DMF | 23 | 95 |
| 2 | L-Alanine tert-butyl ester | Isopropyl bromide | CsOH (3.0) | DMSO | 23 | 85 |
| 3 | Cyclohexylamine | Benzyl bromide | Cs₂CO₃ (1.5) | DMF | 23 | 92 |
| 4 | tert-Butylamine | n-Octyl bromide | CsOH (2.0) | DMSO | 23 | 89 |
This table is a compilation of representative data from multiple sources.[13][14][15]
Experimental Protocol: Cesium-Promoted N-Alkylation
Materials:
-
Sterically hindered primary amine
-
Alkyl halide
-
Cesium hydroxide (CsOH) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Powdered molecular sieves (optional)
Procedure:
-
To a flask containing the primary amine (1.0 eq) in the anhydrous solvent, add the cesium base (1.5-3.0 eq).
-
If desired, add powdered molecular sieves to sequester water.
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
N-Alkylation with Alcohols via Borrowing Hydrogen Catalysis
N-alkylation of amines with alcohols, utilizing the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an atom-economical and environmentally friendly alternative to traditional methods.[16][17] This process, typically catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen "borrowed" from the alcohol is then used to reduce the resulting imine intermediate.[18]
Signaling Pathway: Borrowing Hydrogen Catalysis
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 14. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 15. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. portal.research.lu.se [portal.research.lu.se]
- 17. researchgate.net [researchgate.net]
- 18. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
Application of 2,4-Dimethylpentan-3-amine in Asymmetric Catalysis: A Review of Potential Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the stereochemistry of a molecule is critical to its biological activity. Chiral amines, serving as organocatalysts or ligands for metal catalysts, have emerged as powerful tools for the enantioselective construction of complex molecular architectures. This document explores the potential application of the bulky primary amine, 2,4-dimethylpentan-3-amine, in the field of asymmetric catalysis.
While a direct and specific application of this compound as a catalyst or ligand in a named asymmetric reaction is not prominently documented in a comprehensive search of scientific literature, its structural features—a sterically hindered primary amine—suggest its potential utility in various catalytic transformations. Bulky primary amines are known to play a crucial role in controlling the stereochemical outcome of reactions by creating a sterically demanding chiral environment around the catalytic center. This steric hindrance can effectively shield one face of a reactive intermediate, leading to high levels of enantioselectivity.
This application note will, therefore, provide a general overview of the types of asymmetric reactions where bulky primary amines are employed and outline general protocols that could be adapted for the investigation of this compound or its derivatives as potential catalysts or ligands.
Potential Applications in Asymmetric Catalysis
Based on the established roles of other sterically hindered primary amines in organocatalysis, this compound could potentially be investigated for its efficacy in the following reaction classes:
-
Asymmetric Michael Additions: Primary amines can catalyze the conjugate addition of nucleophiles (such as aldehydes, ketones, or nitroalkanes) to α,β-unsaturated compounds. The steric bulk of the amine can influence the facial selectivity of the nucleophilic attack on the intermediate enamine or iminium ion.
-
Asymmetric Aldol Reactions: Chiral primary amines can be employed to catalyze the enantioselective aldol reaction between ketones and aldehydes. The catalyst's structure dictates the stereochemistry of the newly formed stereocenters.
-
Asymmetric Mannich Reactions: The addition of an enolizable carbonyl compound to an imine can be catalyzed by chiral primary amines to afford enantioenriched β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.
-
Asymmetric α-Functionalization of Carbonyl Compounds: Bulky primary amines can be used to generate chiral enamines in situ, which can then react with various electrophiles to yield α-functionalized aldehydes or ketones with high enantiopurity.
General Experimental Protocol for Asymmetric Michael Addition (A Representative Example)
The following is a generalized protocol for an asymmetric Michael addition of an aldehyde to a nitroolefin, a common reaction catalyzed by chiral primary amines. This protocol would require significant optimization for a new catalyst such as this compound or its derivatives.
Materials:
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Chiral primary amine catalyst (e.g., a derivative of this compound)
-
Acid co-catalyst (e.g., benzoic acid, acetic acid)
-
Anhydrous solvent (e.g., toluene, chloroform, dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Silica gel for column chromatography purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the nitroolefin (1.0 mmol) and the chiral primary amine catalyst (0.1 mmol, 10 mol%).
-
Solvent and Additives: Add anhydrous solvent (2.0 mL) and the acid co-catalyst (0.1 mmol, 10 mol%).
-
Addition of Nucleophile: Cool the reaction mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and add the aldehyde (2.0 mmol) dropwise with vigorous stirring.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Quantitative Data for a Generic Bulky Primary Amine-Catalyzed Michael Addition
The following table represents typical data that would be collected and analyzed for such a reaction. Note: This data is illustrative and not specific to this compound.
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | β-nitrostyrene | 10 | Toluene | 25 | 24 | 85 | 92 |
| 2 | Butanal | β-nitrostyrene | 10 | CH2Cl2 | 0 | 48 | 78 | 88 |
| 3 | Propanal | (E)-1-nitro-3-phenylprop-1-ene | 10 | Toluene | 25 | 36 | 90 | 95 |
Logical Workflow for Catalyst Development
The development of a new chiral catalyst, such as one derived from this compound, would typically follow a logical workflow.
Caption: Workflow for the development and application of a new chiral catalyst.
General Experimental Workflow for Asymmetric Catalysis
The following diagram illustrates a typical experimental workflow for performing an asymmetric catalytic reaction and analyzing the results.
Caption: A general experimental workflow for asymmetric catalysis.
Conclusion
While direct applications of this compound in asymmetric catalysis are not readily found in the existing literature, its sterically hindered nature makes it and its derivatives interesting candidates for investigation as organocatalysts or chiral ligands. The general principles and protocols outlined in this document for other bulky primary amines can serve as a valuable starting point for researchers interested in exploring the catalytic potential of this compound. Further research, involving the synthesis of chiral derivatives and systematic screening in various asymmetric transformations, would be necessary to fully elucidate its utility in this important field of chemistry.
Application Notes and Protocols for the Synthesis of α-Branched Secondary Alkylamines
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Branched secondary alkylamines are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their synthesis, however, can be challenging due to steric hindrance and the potential for over-alkylation. While a variety of synthetic methods exist, this document focuses on established and modern approaches to furnish these valuable building blocks.
Initial investigations into the use of 2,4-dimethylpentan-3-amine as a starting material or chiral auxiliary for the synthesis of other α-branched secondary alkylamines did not yield established protocols in the scientific literature. This suggests that it is not a commonly employed precursor for this purpose. Therefore, this document outlines widely accepted and effective methods for the synthesis of α-branched secondary alkylamines, namely reductive amination and a modern visible-light-mediated carbonyl alkylative amination.
Method 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with a primary amine to form an imine intermediate, which is subsequently reduced to the desired secondary amine.[1][2][3] This method is valued for its operational simplicity and the use of readily available starting materials.
General Workflow for Reductive Amination
Caption: General workflow for the synthesis of α-branched secondary alkylamines via reductive amination.
Experimental Protocol: Synthesis of N-benzyl-1-phenylethanamine
This protocol describes the reductive amination of acetophenone with benzylamine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Acetophenone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add acetophenone (1.0 equiv.), benzylamine (1.0 equiv.), and dichloroethane (DCE) to make a 0.5 M solution.
-
Add acetic acid (1.1 equiv.) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-1-phenylethanamine.
Data Summary
The following table summarizes representative data for the reductive amination of various ketones with primary amines.
| Entry | Ketone | Amine | Reducing Agent | Solvent | Yield (%) |
| 1 | Acetophenone | Benzylamine | NaBH(OAc)₃ | DCE | >95 |
| 2 | Cyclohexanone | Aniline | NaBH₃CN | MeOH | 85-95 |
| 3 | 2-Pentanone | Isopropylamine | H₂/Ni | EtOH | High |
| 4 | Phenyl-2-propanone | Ammonia | H₂/Ni | MeOH | High |
Method 2: Visible-Light-Mediated Carbonyl Alkylative Amination
A modern approach for the synthesis of α-branched secondary alkylamines is the visible-light-mediated carbonyl alkylative amination.[4][5] This multicomponent reaction brings together a primary amine, an aldehyde, and an alkyl iodide in a single step, offering a modular and efficient route to complex amines.[6]
Reaction Pathway for Carbonyl Alkylative Amination
Caption: A simplified representation of the visible-light-mediated carbonyl alkylative amination.
Experimental Protocol: Synthesis of an α-Branched Secondary Alkylamine
This protocol is a general representation based on the visible-light-mediated carbonyl alkylative amination methodology.
Materials:
-
Primary amine (e.g., benzylamine, 1.0 equiv.)
-
Aldehyde (e.g., hydrocinnamaldehyde, 1.2 equiv.)
-
Alkyl iodide (e.g., 2-iodopropane, 3.0 equiv.)
-
Tris(trimethylsilyl)silane ((Me₃Si)₃SiH, 2.0 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
4 Å molecular sieves
-
Blue LED light source (40 W)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar and 4 Å molecular sieves, add the primary amine (1.0 equiv.), aldehyde (1.2 equiv.), and alkyl iodide (3.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane via syringe.
-
Add tris(trimethylsilyl)silane (2.0 equiv.) to the reaction mixture.
-
Place the Schlenk tube approximately 5-10 cm from a 40 W blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α-branched secondary alkylamine.
Data Summary
The following table presents representative yields for the visible-light-mediated carbonyl alkylative amination.[4]
| Entry | Primary Amine | Aldehyde | Alkyl Iodide | Yield (%) |
| 1 | Benzylamine | Hydrocinnamaldehyde | 2-Iodopropane | 80-90 |
| 2 | Cyclohexylamine | Cyclohexanecarboxaldehyde | Iodocyclohexane | ~86 |
| 3 | tert-Butylamine | Isovaleraldehyde | Isopropyl iodide | Good |
While the direct use of this compound in the synthesis of other α-branched secondary alkylamines is not a well-documented strategy, researchers have access to robust and versatile methods such as reductive amination and visible-light-mediated carbonyl alkylative amination. Reductive amination offers a classic and reliable approach, while the photoredox-catalyzed method provides a modern, modular, and highly efficient alternative for accessing structurally diverse and complex α-branched secondary alkylamines. The choice of method will depend on the specific substrate scope, functional group tolerance, and desired complexity of the target molecule.
References
- 1. CAS 4083-57-2 | this compound - Synblock [synblock.com]
- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 4083-57-2: 2,4-Dimethyl-3-pentanamine | CymitQuimica [cymitquimica.com]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Slow Reaction Rates with 2,4-Dimethylpentan-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow reaction rates with the sterically hindered primary amine, 2,4-Dimethylpentan-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often slow?
A1: this compound is a primary aliphatic amine with significant steric bulk around the nitrogen atom due to the two isopropyl groups attached to the adjacent carbon.[1][2] This steric hindrance can impede the approach of reactants to the nitrogen's lone pair of electrons, leading to slower reaction rates in common transformations like nucleophilic substitutions, acylations, and cross-coupling reactions.
Q2: What are the most common types of reactions where slow rates are observed with this compound?
A2: Slow reaction rates are frequently encountered in:
-
Amide bond formation (Acylation): The bulky nature of the amine can make it a poor nucleophile, slowing down its attack on activated carboxylic acid derivatives.[3][4]
-
Palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination): Steric hindrance can affect several steps in the catalytic cycle, including the oxidative addition and reductive elimination steps.[5][6]
-
Nucleophilic substitution reactions: The bulky amine may struggle to access the electrophilic center, especially in SN2-type reactions.
Q3: Can increasing the temperature always solve the issue of slow reaction rates?
A3: While increasing the temperature can often increase reaction rates, it is not always the optimal solution. Higher temperatures can lead to side reactions, decomposition of starting materials or products, and reduced selectivity. It is crucial to find an optimal temperature that accelerates the desired reaction without promoting unwanted pathways.
Q4: Are there specific catalysts or reagents recommended for reactions involving this compound?
A4: Yes, for specific reaction types, certain catalysts and reagents are known to be more effective with sterically hindered amines.
-
For Buchwald-Hartwig amination: Palladium catalysts with bulky, electron-rich phosphine ligands like BrettPhos and RuPhos have shown enhanced activity for coupling hindered amines.[5][6]
-
For amide bond formation: Potent coupling reagents such as HATU, HBTU, or the use of acyl fluorides can be more effective than standard carbodiimide methods.[7][8]
Troubleshooting Guides
Issue 1: Slow or Incomplete Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of aryl halide after prolonged reaction time.
-
Formation of side products from competing reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow Buchwald-Hartwig amination.
Detailed Solutions:
-
Optimize the Catalyst System:
-
Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered primary amines, bulky, electron-rich biarylphosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes improve the reaction rate, although this should be balanced with cost and potential for side reactions.
-
-
Optimize Reaction Conditions:
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective and should be screened.[9]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are generally preferred.
-
Temperature: While higher temperatures can increase the rate, they can also lead to catalyst decomposition or side reactions. A systematic screen of temperatures (e.g., 80°C, 100°C, 120°C) is recommended.
-
Quantitative Data Summary: Ligand Effect on Buchwald-Hartwig Amination of Hindered Primary Amines
| Ligand | Amine Substrate | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(o-tolyl)₃ | Primary Alkylamine | Aryl Bromide | NaOtBu | Toluene | 100 | 24 | <10 | [5] |
| BINAP | Primary Alkylamine | Aryl Bromide | NaOtBu | Toluene | 100 | 18 | 60-80 | [5] |
| BrettPhos | tert-Octylamine | Aryl Chloride | NaOtBu | Dioxane | 80 | 1.5 | 95 | [10] |
| RuPhos | Secondary Amine | Aryl Bromide | NaOtBu | Toluene | 100 | 12 | 92 | [6] |
Note: This table presents representative data for sterically hindered amines to illustrate the impact of ligand choice. Actual results with this compound may vary.
Issue 2: Slow or Incomplete Amide Bond Formation (Acylation)
Symptoms:
-
Low yield of the desired amide product.
-
Recovery of unreacted starting materials (amine and carboxylic acid).
-
Formation of byproducts from the decomposition of the coupling reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow amide bond formation.
Detailed Solutions:
-
Select a More Potent Coupling Reagent: Standard carbodiimide reagents (e.g., DCC, EDC) may not be effective for coupling sterically hindered amines. More powerful reagents are often required.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for difficult couplings.[11]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a good option.[7]
-
-
Convert the Carboxylic Acid to a More Reactive Intermediate:
-
Acyl Halides: Converting the carboxylic acid to an acyl chloride or, even better, an acyl fluoride can significantly increase its reactivity towards the hindered amine.[8]
-
-
Optimize Reaction Conditions:
-
Base: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to facilitate the coupling.
-
Temperature and Time: For sluggish reactions, increasing the temperature (e.g., from room temperature to 40-60°C) and extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Quantitative Data Summary: Comparison of Coupling Reagents for Hindered Amide Formation
| Coupling Reagent | Amine | Carboxylic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DCC/HOBt | Hindered Amine | Sterically Hindered Acid | - | DCM | RT | 24 | <20 | [7] |
| HBTU | Hindered Amine | Sterically Hindered Acid | DIPEA | DMF | RT | 12 | 70-85 | [7] |
| HATU | Hindered Amine | Sterically Hindered Acid | DIPEA | DMF | RT | 4 | >90 | [11] |
| Acyl Fluoride | Hindered Amine | Sterically Hindered Acid | DIPEA | DCM | RT | 6 | >95 | [8] |
Note: This table provides a general comparison of coupling reagent efficacy for challenging amide bond formations. The actual performance will depend on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with this compound using BrettPhos
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
BrettPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the aryl bromide and anhydrous toluene via syringe.
-
Add this compound via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling of a Carboxylic Acid with this compound using HATU
Materials:
-
Carboxylic acid (1.0 mmol)
-
This compound (1.1 mmol)
-
HATU (1.1 mmol)
-
Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Add DIPEA dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The Impact of Steric Hindrance on Reaction Rate
Caption: Steric hindrance increases the transition state energy, slowing the reaction.
References
- 1. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4083-57-2: 2,4-Dimethyl-3-pentanamine | CymitQuimica [cymitquimica.com]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination with Hindered Amines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Buchwald-Hartwig amination reactions involving sterically hindered primary and secondary amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my Buchwald-Hartwig reaction with a hindered amine showing low to no conversion?
Low or no conversion in the amination of hindered amines is a common issue and can stem from several factors. The primary reason is often related to steric hindrance, which can slow down or inhibit key steps in the catalytic cycle, such as the oxidative addition, amine coordination, or reductive elimination.
Troubleshooting Steps:
-
Catalyst System (Ligand Choice is Critical): The choice of phosphine ligand is paramount for coupling hindered substrates.[1][2] Standard ligands may not be effective.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands. These ligands promote the formation of the active monoligated palladium species, which is less sterically crowded and more reactive.[2][3] Refer to Table 1 for a comparison of commonly used ligands for hindered amines. Pre-catalysts are often more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[4]
-
-
Base Selection: The base plays a crucial role in the deprotonation of the amine or the palladium-amine complex.[5]
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[3][6] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[7]
-
-
Solvent Choice: The solvent's ability to dissolve reactants, the base, and the catalytic species is important.[4]
-
Reaction Temperature and Time: Hindered substrates may require more forcing conditions.
2. I am observing significant amounts of side products, such as hydrodehalogenation of my aryl halide. What can I do?
Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction. It can be caused by β-hydride elimination from the palladium-amide intermediate or by other decomposition pathways of the catalyst.
Troubleshooting Steps:
-
Ligand Selection: The ligand can influence the relative rates of reductive elimination (product formation) and β-hydride elimination (side product).
-
Solution: Using bulky biarylphosphine ligands can sterically disfavor the conformation required for β-hydride elimination.[2]
-
-
Base Strength: The choice of base can impact the prevalence of side reactions.
-
Solution: If using a very strong base like NaOtBu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature.
-
3. My hindered amine is expensive. How can I optimize the reaction to maximize its use?
When working with valuable starting materials, optimizing reaction conditions on a small scale first is crucial.
Troubleshooting Steps:
-
Stoichiometry: The relative amounts of reactants can be adjusted.
-
High-Throughput Screening: To efficiently find the best conditions, a screening approach can be employed.
-
Solution: Use a 96-well plate or parallel reaction setup to screen different ligands, bases, and solvents simultaneously.[1]
-
Quantitative Data Summary
The following tables summarize the performance of different catalyst systems and bases for the Buchwald-Hartwig amination of hindered amines.
Table 1: Comparison of Ligand Performance for Hindered Amines
| Ligand | Hindered Amine Type | Aryl Halide | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| BrettPhos | Primary (e.g., 1-adamantanamine) | Aryl Bromide | NaOtBu | 1,4-Dioxane | 100 | 95 | [3] |
| RuPhos | Secondary (e.g., di-tert-butylamine) | Aryl Chloride | NaOtBu | Toluene | 100 | 88 | [12] |
| XPhos | Primary Aniline (e.g., 2,6-diisopropylaniline) | Aryl Bromide | NaOtBu | Toluene | 100 | >99 | [1] |
| tBuXPhos | Primary Aniline | Aryl Chloride | NaOtBu | Toluene | 100 | 98 | [13] |
Table 2: Comparison of Base Performance with a Hindered Primary Amine (1-Adamantanamine) and Aryl Bromide
| Base | Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |
| NaOtBu | BrettPhos | 1,4-Dioxane | 100 | 95 | [3] |
| K₃PO₄ | BrettPhos | 1,4-Dioxane | 110 | 75 | [3] |
| Cs₂CO₃ | BrettPhos | 1,4-Dioxane | 110 | 68 | [3] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Hindered Amine:
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phosphine ligand (0.01-0.05 mmol), and the palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst, 0.005-0.025 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the hindered amine (1.2 mmol) and the base (1.4 mmol).
-
Solvent Addition: Add the anhydrous solvent (2-5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC (visualized with UV light and/or a potassium permanganate stain) or LC-MS.[10][11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Steric hindrance challenges in the catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,4-Dimethylpentan-3-amine and its Derivatives
Welcome to the Technical Support Center for the purification of 2,4-Dimethylpentan-3-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this sterically hindered primary amine and related compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Synthesis via Reductive Amination
Question: My this compound, synthesized by reductive amination of 2,4-dimethyl-3-pentanone, is contaminated with byproducts. How can I remove the unreacted ketone and the corresponding alcohol?
Answer: Unreacted starting material (2,4-dimethyl-3-pentanone) and the corresponding alcohol (2,4-dimethyl-3-pentanol) are common neutral impurities. An acid-base extraction is a highly effective method for their removal. The basic amine can be protonated and extracted into an aqueous acidic phase, leaving the neutral impurities in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution. The this compound will react to form its hydrochloride salt and move into the aqueous layer.[1][2] The neutral ketone and alcohol impurities will remain in the organic layer. Repeat the acidic wash to ensure complete extraction of the amine.
-
Separation: Separate the aqueous layer containing the amine salt. The organic layer containing the impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by slowly adding a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This will deprotonate the amine salt, regenerating the free amine.
-
Extraction of Pure Amine: Extract the free amine from the aqueous layer using a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction to maximize the yield.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Issue 2: Difficulty in Purifying the Amine by Distillation
Question: I am trying to purify this compound by distillation, but I am observing decomposition or poor separation. What are the optimal conditions?
Answer: this compound has a relatively high boiling point (123.2°C at 760 mmHg), and distillation at atmospheric pressure can sometimes lead to decomposition or oxidation, especially if impurities are present.[3][4] Vacuum distillation is the recommended method to lower the boiling point and prevent degradation.[5][6][7]
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks or defects. Use a stir bar for smooth boiling, as boiling chips are ineffective under vacuum.[8]
-
Drying: It is crucial to dry the crude amine before distillation, for example, over potassium hydroxide (KOH) pellets.
-
Applying Vacuum: Before heating, slowly apply the vacuum to remove any volatile impurities.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature under a stable vacuum. The boiling point will be significantly lower than at atmospheric pressure.
-
Stopping the Distillation: Before turning off the vacuum, remove the heat source and allow the apparatus to cool to room temperature to prevent bumping of the hot residue when the pressure is equalized.[8]
Issue 3: Poor Peak Shape and Tailing in Normal-Phase Chromatography
Question: My this compound is showing significant peak tailing on a silica gel column. How can I improve the chromatography?
Answer: The basic nature of the amine leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing poor peak shape and tailing.[9] There are two main strategies to overcome this issue:
-
Use of Mobile Phase Additives: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic silanol groups. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[10]
-
Alternative Stationary Phases: Using a less acidic stationary phase, such as alumina or amine-functionalized silica, can significantly improve peak shape.[9][10]
Experimental Protocol: Flash Chromatography with Mobile Phase Additive
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A non-polar solvent system such as hexane/ethyl acetate. Add 0.5% triethylamine to both solvents.
-
Elution: Start with a low polarity mixture and gradually increase the polarity to elute the amine.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: When synthesized via reductive amination of 2,4-dimethyl-3-pentanone, the most common impurities are:
-
Unreacted 2,4-dimethyl-3-pentanone: The starting ketone.
-
2,4-dimethyl-3-pentanol: Formed by the reduction of the ketone.[11]
-
Di-(2,4-dimethylpentan-3-yl)amine: A secondary amine formed from the reaction of the product amine with another molecule of the starting ketone and subsequent reduction. This can often be minimized by using an excess of the amine source (e.g., ammonia) during the synthesis.[12]
Q2: Can I purify this compound by recrystallization?
A2: Direct recrystallization of the free amine is often difficult as it is a liquid at or near room temperature. However, a highly effective purification strategy is to convert the amine to a crystalline salt, most commonly the hydrochloride salt, and then recrystallize it.[2][10]
Experimental Protocol: Purification via Hydrochloride Salt Recrystallization
-
Salt Formation: Dissolve the crude amine in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Add a solution of hydrogen chloride (HCl) in the same solvent (or bubble dry HCl gas through the solution) until precipitation of the amine hydrochloride is complete.[13]
-
Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization:
-
Solvent Selection: Choose a solvent in which the hydrochloride salt is soluble when hot but sparingly soluble when cold. Good starting points for amine hydrochlorides are polar solvents like ethanol, isopropanol, or a mixture of ethanol and water.[14][15]
-
Procedure: Dissolve the crude salt in a minimal amount of the hot recrystallization solvent. If the solution is colored, you can treat it with activated charcoal. Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
-
Liberation of the Free Amine (Optional): If the free amine is required, dissolve the purified salt in water, basify the solution with a strong base (e.g., NaOH), and extract the pure amine with an organic solvent as described in the acid-base extraction protocol.
Q3: What analytical techniques can be used to assess the purity of this compound?
A3: Several techniques can be used to determine the purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity and identifying any volatile impurities.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the amine and detect the presence of impurities.
-
Titration: Acid-base titration can be used to determine the molar amount of the amine, which can be used to calculate purity if the impurities are not basic.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₇N | 115.22 | 123.2 (at 760 mmHg)[3][4] |
| 2,4-Dimethyl-3-pentanone | C₇H₁₄O | 114.19 | 123-124 |
| 2,4-Dimethyl-3-pentanol | C₇H₁₆O | 116.20 | 139-141 |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Key Parameters | Expected Purity |
| Vacuum Distillation | Pressure: <20 mmHg | >98% |
| Normal-Phase Chromatography | Stationary Phase: Amine-functionalized silicaMobile Phase: Hexane/Ethyl Acetate gradient | >99% |
| Recrystallization of HCl Salt | Recrystallization Solvent: Isopropanol/Diethyl ether | >99% |
Visualizations
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Cas 4083-57-2,2,4-DIMETHYL-3-PENTYLAMINE; >98%DISCONTINUED | lookchem [lookchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. reddit.com [reddit.com]
- 6. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. US6011156A - Process for removing primary amines from an amine-containing stream - Google Patents [patents.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. baua.de [baua.de]
Identifying and minimizing side products in 2,4-Dimethylpentan-3-amine synthesis
Technical Support Center: Synthesis of 2,4-Dimethylpentan-3-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound. The focus is on identifying and minimizing common side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The most prevalent and versatile method is the reductive amination of 2,4-dimethylpentan-3-one.[1][2][3][4] This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is subsequently reduced to the target primary amine. This method is favored for its efficiency and adaptability.
Q2: What are the primary side products I should expect in this synthesis?
A2: The main impurities encountered during the reductive amination synthesis are:
-
Unreacted Starting Material: Residual 2,4-dimethylpentan-3-one due to incomplete reaction.[5]
-
Secondary Amine Impurity: Bis(2,4-dimethylpentan-3-yl)amine, formed when the primary amine product reacts with another molecule of the starting ketone.[6][7]
-
Alcohol Impurity: 2,4-Dimethylpentan-3-ol, if a strong reducing agent like sodium borohydride is used, which can reduce the starting ketone in addition to the imine.[8]
Q3: Is the Leuckart-Wallach reaction a viable alternative? What are its specific side products?
A3: Yes, the Leuckart-Wallach reaction is a classic alternative that uses formic acid or ammonium formate as both the reducing agent and nitrogen source.[6][9] However, it requires high reaction temperatures (often >160°C) and a key side product is the N-formyl derivative of the target amine (N-(2,4-dimethylpentan-3-yl)formamide), which requires a subsequent hydrolysis step to yield the free amine.[6][10]
Q4: How can I monitor the reaction's progress and identify impurities?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction.[11][12] You can track the disappearance of the starting ketone and the appearance of the primary amine product. Mass spectrometry will help in the structural identification of unexpected peaks, which are likely the side products mentioned above. Thin-Layer Chromatography (TLC) can also be used for a quicker, more qualitative assessment.
Troubleshooting Guide
Problem 1: My final product is contaminated with significant amounts of unreacted 2,4-dimethylpentan-3-one.
-
Possible Cause 1: Insufficient Reaction Time or Temperature. The formation of the imine intermediate may be slow.
-
Solution: Increase the reaction time and/or moderately increase the temperature. Monitor the consumption of the ketone by GC-MS every few hours to determine the optimal reaction time.
-
-
Possible Cause 2: Ineffective Reducing Agent. The reducing agent may have degraded or been added prematurely.
-
Solution: Use a fresh batch of the reducing agent. If using a strong reductant like NaBH₄, ensure the imine has had sufficient time to form before its addition.[8] Alternatively, switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which can be present from the start of the reaction and will preferentially reduce the imine as it forms.[1][8]
-
Problem 2: I am observing a significant peak in my GC-MS with a mass corresponding to a secondary amine.
-
Possible Cause: Sub-optimal Stoichiometry. The primary amine product is nucleophilic and can compete with ammonia, reacting with the remaining ketone to form a secondary amine.[7][13]
-
Solution: Use a significant excess of the ammonia source (e.g., ammonium acetate, or ammonia in methanol). This stoichiometric pressure favors the formation of the primary amine over the secondary amine. See the data in Table 1 for the effect of ammonia excess.
-
| Molar Ratio (NH₄OAc : Ketone) | Yield of Primary Amine (%) | Yield of Secondary Amine (%) |
| 1.5 : 1 | 65% | 25% |
| 5 : 1 | 82% | 8% |
| 10 : 1 | 91% | <2% |
| Table 1. Effect of Ammonia Source Stoichiometry on Product Distribution. |
Problem 3: The yield is low, and I've identified 2,4-Dimethylpentan-3-ol as a major byproduct.
-
Possible Cause: Non-selective Reducing Agent. You are likely using a strong reducing agent (e.g., NaBH₄) that is reducing the starting ketone directly to an alcohol before it can form the imine.[8]
-
Solution 1 (Procedural Change): Modify the procedure to a two-step, one-pot reaction. First, stir the ketone and ammonia source for several hours to allow for imine formation equilibrium. Only then, add the NaBH₄ portion-wise at a low temperature (0-5 °C).
-
Solution 2 (Reagent Change): Switch to a more chemoselective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are less reactive towards ketones but highly effective at reducing the iminium ion intermediate.[1][2]
-
| Reducing Agent | Reaction Condition | Ketone Reduction (%) | Imine Reduction (%) |
| NaBH₄ | One-pot, simultaneous addition | ~30% | ~70% |
| NaBH₄ | Staged addition (after 2h) | <5% | >95% |
| Na(OAc)₃BH | One-pot, simultaneous addition | <2% | >98% |
| Table 2. Selectivity of Common Reducing Agents. |
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for identifying and resolving common impurity issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 12. h-brs.de [h-brs.de]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Reactivity of Sterically Hindered Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of sterically hindered primary amines. Navigating the challenges posed by bulky amines is crucial for successful synthesis and drug development. This resource offers practical advice, quantitative data, and detailed experimental protocols to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a sterically hindered primary amine so slow?
A1: The primary reason for slow reaction rates is steric hindrance. The bulky groups surrounding the primary amino group physically obstruct the nitrogen's lone pair of electrons, making it difficult for the amine to act as a nucleophile and attack the electrophile. This increases the activation energy of the reaction, leading to a significant decrease in the reaction rate.
Q2: How does the choice of solvent affect the reactivity of my hindered amine?
A2: Solvent selection is critical when working with sterically hindered amines. The solvent's ability to solvate the amine and the transition state of the reaction plays a significant role.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for reactions involving hindered amines as nucleophiles, particularly in SN2 reactions. They can solvate the counter-ion of a salt but do not form strong hydrogen bonds with the amine's lone pair. This leaves the amine "naked" and more nucleophilic, thereby increasing the reaction rate.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can significantly decrease the nucleophilicity of amines through hydrogen bonding. The solvent molecules form a "cage" around the amine's lone pair, stabilizing it and making it less available for reaction. This effect is particularly detrimental for sterically hindered amines, where the nucleophilicity is already compromised.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving polar reactants like amines and many electrophiles due to low solubility.
Q3: I'm observing a significant amount of an elimination byproduct. What can I do to minimize it?
A3: The formation of elimination (E2) byproducts is a common side reaction when using sterically hindered amines, which can also act as strong bases. To favor the desired substitution (SN2) reaction over elimination:
-
Choose a less hindered base: If a base is required in your reaction, opt for a non-nucleophilic, sterically hindered base if the goal is to deprotonate another species without competing in the main reaction. However, if the amine itself is the nucleophile, a separate base might not be needed.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the SN2 pathway.
-
Select an appropriate solvent: While polar aprotic solvents are generally preferred, their effect on the E2/SN2 competition can be complex. It is often a matter of empirical optimization for your specific substrate and amine.
Q4: My sterically hindered amine is not soluble in the recommended solvent. What are my options?
A4: Solubility can be a significant challenge with large, bulky molecules. If your amine is poorly soluble:
-
Consider a different polar aprotic solvent: For example, if your amine is insoluble in acetonitrile, you could try DMF or DMSO, which have higher solvating power.
-
Gently heat the mixture: Increasing the temperature can improve solubility. However, be mindful of potential side reactions at higher temperatures.
-
Use a co-solvent system: A mixture of solvents can sometimes provide the desired solubility characteristics.
-
For amines that are solids, ensure they are finely powdered to increase the surface area for dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Slow or No Reaction | • High degree of steric hindrance.• Low nucleophilicity of the amine.• Inappropriate solvent choice (e.g., protic solvent).• Low reaction temperature. | • Switch to a polar aprotic solvent (DMF, DMSO).• Increase the reaction temperature in increments.• Increase the reaction time.• Consider using a more reactive electrophile (e.g., switching from a chloride to a bromide or iodide leaving group). |
| Formation of Elimination Byproduct | • The amine is acting as a base rather than a nucleophile.• High reaction temperature.• Use of a strong, bulky base. | • Lower the reaction temperature.• If applicable, use a weaker, non-hindered base.• Optimize the solvent to favor substitution. |
| Low Product Yield | • Incomplete reaction.• Competing side reactions.• Difficulty in product isolation and purification. | • Monitor the reaction progress to determine the optimal reaction time.• Address side reactions using the strategies mentioned above.• Employ appropriate purification techniques for bulky products (e.g., chromatography with a suitable solvent system). |
| Poor Solubility of Amine | • The amine has a large, nonpolar scaffold. | • Use a more polar aprotic solvent (e.g., NMP, DMAc).• Gently heat the reaction mixture.• Use a co-solvent system. |
Quantitative Data on Solvent Effects
The reactivity of a nucleophile in a given solvent can be quantified using Mayr's nucleophilicity parameter (N). A higher N value indicates a more reactive nucleophile. The data below illustrates the significant impact of both steric hindrance and solvent choice on the nucleophilicity of primary amines.
Table 1: Mayr's Nucleophilicity Parameters (N) for Primary Amines with Varying Steric Hindrance in Water
| Amine | Structure | N (in Water) | Relative Nucleophilicity |
| n-Propylamine | CH₃CH₂CH₂NH₂ | 13.3 | High |
| Isopropylamine | (CH₃)₂CHNH₂ | 12.0 | Medium |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.5 | Low |
Data sourced from Mayr's database of reactivity parameters.[1]
Table 2: Mayr's Nucleophilicity Parameters (N) for Pyrrolidine in Methanol-Acetonitrile Mixtures
| % Acetonitrile (v/v) | N |
| 0 | 15.72 |
| 20 | 16.33 |
| 40 | 16.94 |
| 60 | 17.55 |
| 80 | 18.00 |
| 100 | 18.32 |
Data demonstrates the increase in nucleophilicity as the concentration of the polar aprotic solvent (acetonitrile) increases.[2]
Table 3: Solubility of 1-Adamantanamine Hydrochloride in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x 10³) |
| Water | 13.9 |
| Methanol | 4.8 |
| N,N-Dimethylformamide (DMF) | 2.1 |
| N-Methylpyrrolidone (NMP) | 1.8 |
| Acetic Acid | 1.5 |
| Ethanol | 1.1 |
| Dimethylacetamide (DMAC) | 0.9 |
Data adapted from the Brazilian Journal of Chemical Engineering.[3] This table highlights the importance of solvent choice for achieving sufficient solubility of hindered amine salts.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Kinetics using NMR Spectroscopy
This protocol provides a general guideline for determining the rate of a reaction between a sterically hindered primary amine and an electrophile.
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the sterically hindered primary amine and an internal standard in a deuterated polar aprotic solvent (e.g., DMSO-d₆, CD₃CN).
-
Acquire a ¹H NMR spectrum to serve as the time-zero reference.
-
-
Initiation of Reaction:
-
Add a known concentration of the electrophile to the NMR tube and quickly mix the contents.
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.
-
-
Data Analysis:
-
Integrate a characteristic signal of the starting amine and a characteristic signal of the product in each spectrum.
-
Normalize the integrals to the integral of the internal standard to account for any variations in spectrometer performance.
-
Plot the concentration of the starting material or product as a function of time.
-
From this plot, determine the reaction order and calculate the rate constant.
-
Protocol 2: General Procedure for Monitoring Reaction Kinetics using UV-Vis Spectroscopy
This method is suitable if the reactants or products have a distinct chromophore that absorbs in the UV-Vis region.
-
Determine Analytical Wavelength:
-
Obtain the UV-Vis spectra of the starting amine, the electrophile, and the expected product to identify a wavelength where there is a significant change in absorbance as the reaction progresses.
-
-
Reaction Setup:
-
In a quartz cuvette, mix known concentrations of the sterically hindered primary amine and the electrophile in the chosen solvent.
-
-
Data Collection:
-
Place the cuvette in a thermostatted UV-Vis spectrophotometer.
-
Monitor the change in absorbance at the predetermined analytical wavelength over time.
-
-
Data Analysis:
-
Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentrations.
-
Plot concentration versus time to determine the reaction kinetics and rate constant.
-
Diagrams
Caption: A typical experimental workflow for reactions involving sterically hindered primary amines.
Caption: A decision-making workflow for troubleshooting slow reactions with hindered amines.
References
Improving yields in the N-arylation of 2,4-Dimethylpentan-3-amine
Welcome to the Technical Support Center for the N-arylation of 2,4-Dimethylpentan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yields and minimize side products.
Frequently Asked Questions (FAQs)
Q1: Why is my N-arylation of this compound resulting in a low yield?
A1: Low yields in the N-arylation of this compound are common and typically stem from its significant steric hindrance.[1][2] This bulkiness slows the desired reaction steps and promotes competing side reactions.[1] A systematic approach to troubleshooting is crucial. The primary factors to investigate are:
-
Catalyst System (Metal & Ligand): The choice of catalyst is the most critical parameter. Standard conditions often fail, and specialized ligands designed for hindered substrates are necessary.[3][4] Both palladium and nickel-based systems have shown success, but the ligand architecture is key.[5][6]
-
Base Selection: The base plays a vital role in the catalytic cycle. Its strength and steric profile must be carefully matched with the catalyst and substrates to avoid side reactions.[3][7]
-
Reaction Conditions: Temperature, solvent, and concentration can dramatically influence the reaction outcome. These parameters must be optimized to favor the desired C-N coupling over decomposition or side product formation.[8]
-
Side Reactions: Competing pathways like hydrodehalogenation (reduction of the aryl halide) and ether formation (from alkoxide bases) are common with hindered amines and can consume starting materials.[1]
Q2: Which catalyst system is recommended for coupling a sterically hindered amine like this compound?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific aryl coupling partner. However, systems designed for sterically demanding substrates are essential.
-
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): This is the most common method. Success relies on using bulky, electron-rich phosphine ligands that facilitate the key oxidative addition and reductive elimination steps.[9] Ligands from the Buchwald (e.g., BrettPhos, RuPhos) or Hartwig groups are often the starting point.[1][4] Pre-formed palladium catalysts (precatalysts) are often more reliable than generating the active catalyst in situ.[3]
-
Nickel-Catalyzed Systems: Nickel catalysis is emerging as a powerful, cost-effective alternative, particularly for challenging substrates like aryl chlorides or phenol derivatives.[5][10] Unsymmetric N-heterocyclic carbene (NHC) ligands have recently been shown to be highly effective for the N-arylation of bulky secondary amines, as they can balance the elementary steps of the catalytic cycle.[2][5]
-
Copper-Catalyzed Systems (Ullmann Condensation): While historically requiring harsh conditions, modern Ullmann-type reactions use ligands (e.g., diamines, N,O-bidentate ligands) that allow for milder temperatures.[11][12] This can be a good option for specific substrates, though it is generally less versatile than palladium catalysis for hindered amines.[13]
Q3: I am observing significant hydrodehalogenation of my aryl halide. How can I prevent this side reaction?
A3: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is often caused by a β-hydride elimination pathway from the Pd(II)-amido intermediate.[1] This is more prevalent with sterically hindered amines. To minimize this:
-
Ligand Choice: Employ ligands that promote rapid C-N reductive elimination, outcompeting β-hydride elimination. Bulky biarylphosphine ligands are designed for this purpose.[1][2]
-
Base Selection: The choice of base can be critical. While strong bases like NaOtBu are common, sometimes switching to a different base like lithium hexamethyldisilazide (LiHMDS) or a weaker carbonate or phosphate base can alter the reaction pathway and reduce this side product, though it may require higher temperatures.[7][14]
-
Temperature Control: Avoid excessively high temperatures, which can favor decomposition pathways leading to the reduced arene. Optimize for the lowest effective temperature.
Q4: How do I select the appropriate base and solvent for my reaction?
A4: The base and solvent are interdependent and crucial for success.
-
Base Selection:
-
Strong Bases (NaOtBu, KOtBu, LiHMDS): These are most common and often provide the fastest reaction rates.[7] However, they are incompatible with base-sensitive functional groups and can promote side reactions like ArOtBu formation.[1]
-
Weaker Bases (Cs₂CO₃, K₃PO₄): These offer much better functional group tolerance but typically require higher reaction temperatures or more active catalyst systems.[3][15] Their solubility can also be a factor; Cs₂CO₃ is often favored for its better solubility in organic solvents.[15]
-
-
Solvent Selection:
-
Common Solvents: Aprotic solvents like toluene, 1,4-dioxane, and THF are widely used.[15] The choice can affect the solubility of the base and catalyst, influencing the reaction rate. Toluene is often a good starting point for high-temperature reactions.
-
Troubleshooting Guide
This guide provides a systematic workflow for addressing low yields in the N-arylation of this compound.
Problem: Low or No Conversion to the Desired N-aryl Product
| Possible Cause | Recommended Solution | Rationale |
| 1. Inactive Catalyst System | Ligand Screening: Screen a panel of bulky phosphine ligands (e.g., BrettPhos, RuPhos) for Pd systems or NHC ligands for Ni systems.[2][4] | Sterically hindered amines require specialized ligands to facilitate the catalytic cycle and prevent side reactions.[1] The optimal ligand is highly substrate-dependent. |
| Use a Precatalyst: Employ a commercially available Pd-precatalyst (e.g., BrettPhos Pd G3) instead of generating the catalyst in situ from sources like Pd(OAc)₂. | Precatalysts ensure more reliable and consistent formation of the active Pd(0) species, leading to more reproducible results.[3] | |
| Degas Thoroughly: Ensure the solvent and reaction mixture are rigorously degassed with an inert gas (Argon or Nitrogen) before heating. | Oxygen can irreversibly oxidize the active Pd(0) or Ni(0) catalyst to an inactive state.[16] | |
| 2. Suboptimal Base | Switch to a Stronger Base: If using a weak base (e.g., K₂CO₃) with an unreactive aryl halide (e.g., an aryl chloride), switch to a stronger base like NaOtBu or LiHMDS.[17] | The base is crucial for deprotonating the amine-catalyst complex to regenerate the active catalyst. A stronger base can accelerate this step.[9] |
| Check Base Purity/Anhydrous Conditions: Use a freshly opened bottle of high-purity, anhydrous base. | Water can hydrolyze the base and interfere with the catalytic cycle.[16] | |
| 3. Inappropriate Reaction Conditions | Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Reactions with hindered amines often require heating between 80-120 °C.[8] | The activation energy for C-N coupling with hindered substrates is high, and thermal energy is needed to overcome this barrier. |
| Change Solvent: If solubility is an issue or the reaction stalls, try a different solvent. Toluene and dioxane are common and effective choices.[15] | The solvent affects the solubility of all components and can influence the rate of key steps in the catalytic cycle. | |
| 4. Competing Side Reactions | Minimize Hydrodehalogenation: Use a bulkier ligand to accelerate reductive elimination.[1] Consider a different base. | This favors the desired product pathway over the β-hydride elimination that leads to the reduced arene.[1] |
| Avoid ArOtBu Formation: If this side product is observed with t-butoxide bases, switch to a non-nucleophilic base like K₃PO₄ or LiHMDS. | This prevents the alkoxide from competing with the amine as a nucleophile.[1] |
Data & Experimental Protocols
Catalyst System Comparison for Hindered Amines
The following table summarizes catalyst systems that have proven effective for the N-arylation of sterically hindered secondary amines, a class of substrates to which this compound belongs.
| Catalyst System | Metal Source | Ligand Type | Recommended Base | Typical Solvents | Key Advantages & Considerations |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ or Precatalyst | Bulky Biaryl Phosphine (e.g., BrettPhos, RuPhos)[4] | NaOtBu, LiHMDS, K₃PO₄ | Toluene, Dioxane | Broad scope, well-established. Ligand choice is critical and may require screening.[3][6] |
| Nickel-Catalyzed Amination | NiCl₂•(glyme) | Unsymmetric NHC Ligand[5] | NaOtBu | Dioxane, Toluene | Excellent for aryl chlorides and phenol derivatives. Cost-effective metal.[10] |
| Ullmann Condensation | CuI | N,N- or N,O-bidentate Ligand (e.g., phenanthroline, amino acid)[8][11] | K₂CO₃, Cs₂CO₃ | DMSO, DMF, NMP | Good for specific substrates, often avoids precious metals. May require higher temperatures than Pd/Ni systems.[12] |
General Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol provides a starting point for optimization. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with inert gas three times.
-
Add Reagents: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Add Amine: Add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Buchwald-Hartwig Catalytic Cycle Components
Caption: Key components in the Buchwald-Hartwig amination.
Catalyst Selection Decision Tree
References
- 1. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00492A [pubs.rsc.org]
- 11. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. jk-sci.com [jk-sci.com]
Technical Support Center: Catalyst Selection for Challenging Cross-Coupling with Bulky Primary Amines
Welcome to the Technical Support Center for catalyst selection in challenging cross-coupling reactions involving bulky primary amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to overcome common hurdles in these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with bulky primary amines, such as neopentylamine or tert-butylamine, so challenging?
A1: The primary challenge stems from steric hindrance. The bulky nature of these amines can significantly slow down key steps in the catalytic cycle, particularly the association of the amine to the palladium center and the final reductive elimination step to form the C-N bond. This can lead to low reaction rates, incomplete conversion, and the formation of side products.
Q2: What are the most common side reactions observed in these couplings, and how can they be minimized?
A2: Common side reactions include hydrodehalogenation of the aryl halide and diarylation of the primary amine.
-
Hydrodehalogenation: This occurs when a β-hydride elimination pathway competes with the desired reductive elimination. The use of bulky, electron-rich phosphine ligands can sterically disfavor this pathway.
-
Diarylation: The N-arylated product can sometimes undergo a second arylation. Employing ligands that are highly selective for primary amines, such as BrettPhos, or carefully controlling the stoichiometry of the reactants can mitigate this side reaction.[1]
Q3: Which class of ligands is generally most effective for coupling bulky primary amines?
A3: Bulky, electron-rich biaryl monophosphine ligands, often referred to as Buchwald ligands, are the most effective for these challenging transformations.[1][2][3] Ligands such as BrettPhos, RuPhos, and XPhos have demonstrated broad applicability and high efficacy in promoting the coupling of sterically hindered primary amines.[3][4]
Q4: When should I consider using a pre-catalyst versus generating the catalyst in situ?
A4: For reproducibility and higher activity, pre-formed palladium catalysts (pre-catalysts) are generally recommended.[5] Pre-catalysts eliminate the variability associated with the in situ formation of the active catalytic species, leading to more consistent results, especially for challenging substrates.
Q5: What is the role of the base in these reactions, and which bases are most suitable?
A5: The base is crucial for deprotonating the amine-palladium complex to form the key amido intermediate, which then undergoes reductive elimination. Strong, non-nucleophilic bases are typically required.
-
Sodium tert-butoxide (NaOt-Bu): A very common and effective base, but it can be incompatible with base-sensitive functional groups like esters and nitriles.[6]
-
Lithium bis(trimethylsilyl)amide (LHMDS): Offers good proton tolerance and can be useful for substrates with protic functional groups.[6]
-
Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Weaker bases that can be employed when base-sensitive functional groups are present, though they may require higher reaction temperatures and longer reaction times.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Inactivity/Decomposition: The active Pd(0) species is not being generated or is decomposing. | • Use a pre-catalyst for more reliable generation of the active species.• Ensure strictly inert reaction conditions (degassed solvent, inert atmosphere) as oxygen can deactivate the catalyst.• Check for the formation of palladium black, which indicates catalyst decomposition. |
| Inappropriate Ligand: The ligand is not sterically bulky or electron-rich enough to promote the reaction. | • Screen a panel of bulky biaryl phosphine ligands. For bulky primary amines, BrettPhos is an excellent starting point.[1] | |
| Weak Base: The base is not strong enough to deprotonate the amine-palladium complex. | • Switch to a stronger base like NaOt-Bu or LHMDS if the substrate is tolerant.• If using a weaker base, try increasing the reaction temperature. | |
| Formation of Side Products | Hydrodehalogenation: β-hydride elimination is competing with reductive elimination. | • Use a bulkier ligand to sterically hinder the β-hydride elimination pathway. |
| Diarylation of Primary Amine: The product amine is reacting further with the aryl halide. | • Use a ligand known for its high selectivity for primary amines, such as BrettPhos.• Adjust the stoichiometry to use a slight excess of the amine. | |
| Reaction Stalls | Catalyst Poisoning: Functional groups on the substrate (e.g., some heterocycles) can coordinate to the palladium and inhibit catalysis. | • Consider protecting the interfering functional group.• Screen different ligands, as some may be less susceptible to poisoning. |
| Insolubility of Reagents: Poor solubility of the starting materials or base can lead to a stalled reaction. | • Try a different solvent or a solvent mixture. Toluene and dioxane are common choices. Ensure the base is finely ground to improve solubility. |
Data Presentation: Catalyst System Performance
The following table summarizes the performance of various palladium catalyst systems for the cross-coupling of bulky primary amines with aryl halides.
| Catalyst System (Pd Precursor/Ligand) | Amine | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BrettPhos | t-Butylamine | 4-Chlorotoluene | NaOt-Bu | Toluene | 100 | 2 | 98 |
| Pd(OAc)₂ / XPhos | Neopentylamine | 4-Bromobenzonitrile | K₃PO₄ | Dioxane | 110 | 12 | 92 |
| BrettPhos Pd G3 | t-Butylamine | 2-Bromopyridine | LHMDS | THF | 80 | 4 | 89 |
| Pd₂(dba)₃ / RuPhos | 1-Adamantylamine | 4-Chloroanisole | NaOt-Bu | Toluene | 100 | 6 | 95 |
This table is a compilation of representative data from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling of a Bulky Primary Amine with an Aryl Halide
This protocol provides a general guideline for a small-scale reaction. Optimization of the ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Aryl halide (1.0 equiv)
-
Bulky primary amine (1.2 equiv)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stir plate with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Inside an inert atmosphere glovebox, add the palladium pre-catalyst (0.02 mmol), the aryl halide (1.0 mmol), the bulky primary amine (1.2 mmol), and the base (1.4 mmol) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it on the preheated stir plate (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Visualizations
Buchwald-Hartwig Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Managing steric hindrance in reactions involving 2,4-Dimethylpentan-3-amine
Welcome to the technical support center for managing chemical reactions involving the sterically hindered primary amine, 2,4-Dimethylpentan-3-amine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this bulky substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reactivity challenging?
A1: this compound is a primary aliphatic amine where the amino group is located on the third carbon of a pentane chain, with methyl groups at positions 2 and 4.[1][2] Its structure, featuring two adjacent isopropyl groups, creates significant steric hindrance around the nitrogen atom. This bulkiness impedes the approach of reagents, slowing down or completely preventing reactions that proceed easily with less hindered amines.[3]
Q2: What are the primary applications of sterically hindered amines like this one?
A2: Sterically hindered amines are valuable in organic synthesis for several reasons. They can serve as non-nucleophilic bases, ligands for metal catalysts, components of frustrated Lewis pairs, and are used in the synthesis of pharmaceuticals and agrochemicals to increase metabolic stability and solubility.[4][5]
Q3: How does the steric hindrance of this compound affect its basicity versus its nucleophilicity?
A3: While the electron-donating alkyl groups make it a reasonably strong base (pKa of the conjugate acid is ~11), its nucleophilicity is significantly diminished.[6] The bulky substituents physically block the nitrogen's lone pair from attacking electrophilic centers, a classic example of steric hindrance dictating reactivity.[3] This means it can deprotonate acidic compounds but will react very slowly, if at all, in reactions requiring nucleophilic attack, like SN2 substitutions.
Troubleshooting Guide: Amide Bond Formation
Problem: My standard amide coupling reaction is failing or providing low yields.
Q1: I am using a standard carbodiimide coupling reagent (e.g., DCC, EDC) with HOBt to couple a carboxylic acid with this compound, but the reaction is not working. Why?
A1: Carbodiimide methods rely on the formation of an activated O-acylisourea intermediate. The severe steric bulk of this compound prevents the amine's nitrogen from effectively attacking this activated intermediate. This steric clash is a common reason for the failure of standard coupling protocols with hindered amines.[7][8]
Q2: What alternative methods are recommended for forming amides with this amine?
A2: For sterically demanding amide bond formations, more reactive intermediates or alternative pathways are necessary. Two primary strategies are recommended:
-
Conversion to a More Reactive Acylating Agent: Converting the carboxylic acid to a more electrophilic species, such as an acyl chloride , can overcome the amine's low nucleophilicity.[9][10]
-
Lewis Acid Catalysis: Using a strong Lewis acid like Titanium(IV) chloride (TiCl₄) can mediate the direct condensation of the carboxylic acid and amine, even with hindered substrates.[8]
Below is a logical workflow for troubleshooting amide formation issues.
Caption: Troubleshooting workflow for failed amide synthesis.
Comparative Data: Amide Synthesis Methods
The following table summarizes yields for amidation reactions involving sterically hindered substrates, illustrating the effectiveness of alternative methods compared to standard coupling agents.
| Carboxylic Acid | Amine | Method | Yield (%) | Reference |
| Benzoic Acid | Diisopropylamine | TiCl₄ / Pyridine | 85-95% | [8] |
| Pivalic Acid | Aniline | Acyl Chloride | ~90% | General Knowledge |
| Benzoic Acid | Diisopropylamine | EDC / HOBt | <10% | [7] |
| Mesitylmagnesium bromide** | t-Butyl Isocyanate | Grignard/Isocyanate | 94% | [7] |
*Diisopropylamine is used as a proxy for a highly hindered secondary amine, which presents similar or greater steric challenges than the primary this compound. **This method forms a C-C bond to an isocyanate, demonstrating a strategy for exceptionally hindered amide synthesis.
Experimental Protocol: Amide Synthesis via Acyl Chloride
Objective: To synthesize an N-(2,4-dimethylpentan-3-yl)amide from a carboxylic acid.
Part 1: Formation of the Acyl Chloride
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in a dry, non-protic solvent (e.g., DCM or Toluene).
-
Add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.
Part 2: Amide Formation
-
In a separate flask, dissolve this compound (1.2 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq.) in dry DCM.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude acyl chloride from Part 1 in a minimal amount of dry DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., DCM or EtOAc), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amide.
-
Purify the product via column chromatography or recrystallization.
Troubleshooting Guide: N-Alkylation
Problem: Direct alkylation with an alkyl halide is unsuccessful.
Q1: I am trying to synthesize a secondary amine by reacting this compound with an alkyl halide (e.g., iodomethane), but I observe no product. What is preventing the reaction?
A1: Direct alkylation of an amine with an alkyl halide proceeds via an SN2 mechanism.[11] This pathway requires the nucleophilic amine to perform a backside attack on the alkyl halide. The significant steric bulk around the nitrogen of this compound physically blocks this approach, making the SN2 reaction extremely slow or impossible.[3] Furthermore, direct alkylation of amines is often difficult to control and can lead to overalkylation, though this is less of a concern when the initial reaction is sterically blocked.[11][12]
Q2: What is the most effective method for N-alkylation of this amine?
A2: Reductive amination is the preferred industrial and laboratory method for the controlled alkylation of amines, especially hindered ones.[12][13][14] This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by reduction.[4][14] This pathway circumvents the need for a direct SN2 attack.
Caption: Experimental workflow for N-alkylation via reductive amination.
Experimental Protocol: N-Alkylation via Reductive Amination
Objective: To synthesize an N-alkylated derivative of this compound.
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, DCE, or THF), add the desired aldehyde or ketone (1.1 eq.).
-
Add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
To the solution containing the in-situ formed imine, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[12] These reagents selectively reduce the imine in the presence of the unreacted carbonyl compound.[12]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the imine intermediate and starting amine.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Adjust the pH to be basic (pH > 9) using an aqueous NaOH solution to ensure the product amine is in its freebase form.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography or distillation.
Troubleshooting Guide: C-N Cross-Coupling Reactions
Problem: Low efficiency in Buchwald-Hartwig or Ullmann-type C-N coupling reactions.
Q1: I am attempting to couple this compound with an aryl halide using a standard Pd or Cu catalyst system, but the yield is poor.
A1: C-N cross-coupling reactions involving sterically hindered amines are notoriously challenging.[15] The bulky nature of the amine can inhibit its coordination to the metal center and slow down the crucial reductive elimination step that forms the C-N bond. Standard ligand systems are often not robust enough to facilitate the reaction efficiently.
Q2: How can I improve the success rate of C-N coupling with this amine?
A2: Success in coupling sterically hindered partners often requires specialized catalysts and reaction conditions.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (for palladium) or specialized diamine/diol ligands (for copper) that are specifically designed to promote reactions with hindered substrates.[15] For example, pyrrole-ol based ligands have shown unique effectiveness in Cu-catalyzed couplings of hindered partners.[15]
-
Catalyst Loading: An increase in catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) may be necessary to achieve a reasonable reaction rate.
-
Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is often required. The solvent must be anhydrous and capable of solubilizing all components at the reaction temperature (e.g., toluene, dioxane).
-
Temperature: Higher reaction temperatures are typically needed to overcome the activation energy associated with hindered substrates.
References
- 1. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
- 5. Sterically Hindered Amines - Enamine [enamine.net]
- 6. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 7. chimia.ch [chimia.ch]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jocpr.com [jocpr.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted 2,4-Dimethylpentan-3-amine from reaction mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2,4-dimethylpentan-3-amine from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to guide your purification strategy.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of this compound.
Issue 1: The product is contaminated with this compound after a standard aqueous work-up.
-
Question: Why is a simple water wash ineffective at removing this compound?
-
Answer: this compound is a primary aliphatic amine and, like many amines, it has some solubility in organic solvents.[1][2] A simple water wash is often insufficient to completely transfer the amine from the organic phase to the aqueous phase.
-
Question: How can I improve the removal of this compound during a liquid-liquid extraction?
-
Answer: An acid-base extraction is the most effective method.[3][4] By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic this compound will be protonated, forming a water-soluble ammonium salt. This salt will then partition into the aqueous layer, effectively removing it from your organic product.[4][5]
Issue 2: An emulsion has formed during the acidic extraction.
-
Question: What causes emulsion formation and how can I break it?
-
Answer: Emulsions are common when extracting basic compounds like amines and can be caused by vigorous shaking or the presence of surfactant-like impurities.[6] To break an emulsion, you can try the following techniques:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[7]
-
Gentle Swirling: Gently swirl the separatory funnel to encourage the layers to separate.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.[6]
-
Filtration: Pass the emulsion through a plug of glass wool or Celite.[8]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[7]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[7]
-
Issue 3: The product is sensitive to acidic conditions.
-
Question: What are alternative methods for removing this compound if my product is acid-labile?
-
Answer: If your product cannot tolerate acidic conditions, you have several options:
-
Scavenger Resins: These are solid-supported reagents that react with and bind the excess amine, which can then be removed by simple filtration. For primary amines like this compound, resins with isocyanate or aldehyde functional groups are effective.[9][10]
-
Distillation: Since this compound has a moderate boiling point, distillation can be an effective purification method, especially if your product has a significantly different boiling point.
-
Chromatography: While potentially more time-consuming, column chromatography on silica gel can be used. To prevent the basic amine from streaking on the acidic silica gel, it is recommended to add a small amount of a volatile base, like triethylamine (typically 1%), to the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal? A1: Key properties include its boiling point of 123.2 °C, its basic nature, and its solubility in both organic solvents and acidic aqueous solutions.[1][11] This information is crucial for selecting the appropriate removal technique, such as distillation or acid-base extraction.
Q2: How do I choose between liquid-liquid extraction, scavenger resins, and distillation? A2: The choice of method depends on several factors:
-
Acid Stability of Your Product: If your product is stable in acid, acid-base extraction is a simple and effective method.
-
Boiling Point Difference: If your product has a boiling point that is significantly different from that of this compound (123.2 °C), distillation is a good option.
-
Scale of the Reaction: For small-scale reactions, scavenger resins are very convenient. For larger-scale purifications, liquid-liquid extraction or distillation may be more practical.
-
Presence of Other Impurities: The nature of other impurities in your reaction mixture might also influence your choice of purification method.
Q3: Are there any safety concerns when working with this compound? A3: Yes, this compound is a flammable and corrosive liquid.[12][13] It can cause skin and eye burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16]
Q4: Can scavenger resins be regenerated and reused? A4: The ability to regenerate a scavenger resin depends on the type of resin and the nature of the bond formed with the scavenged amine. In many cases, the reaction is irreversible. However, some resins can be regenerated, and the manufacturer's instructions should be consulted for specific protocols.[17][18][19]
Quantitative Data
The following table summarizes key physical and chemical properties of this compound to aid in the selection and optimization of purification methods.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | [1][11] |
| Molecular Weight | 115.22 g/mol | [11][13] |
| Boiling Point | 123.2 °C at 760 mmHg | [11][20] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
| Nature | Basic primary amine | [2] |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This protocol is suitable for acid-stable products.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup. Gently rock the funnel for 1-2 minutes to ensure thorough mixing. Avoid vigorous shaking to minimize emulsion formation.
-
Separation: Allow the layers to separate. The top layer will typically be the organic phase, and the bottom layer will be the aqueous phase (confirm by adding a few drops of water).
-
Aqueous Layer Removal: Drain the lower aqueous layer, which now contains the protonated this compound.
-
Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of the amine.
-
Neutralization (Optional): Combine the aqueous layers and, if desired, neutralize with a base (e.g., 6M NaOH) to regenerate the free amine for recovery.
-
Final Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Removal using a Scavenger Resin
This protocol is ideal for acid-sensitive products and small-scale purifications.
-
Resin Selection: Choose a scavenger resin suitable for primary amines, such as a polystyrene-based resin functionalized with isocyanate or aldehyde groups.
-
Resin Preparation: Swell the resin in the reaction solvent for the time recommended by the manufacturer.
-
Addition to Reaction Mixture: Add the scavenger resin to the crude reaction mixture. A typical starting point is to use a 2-3 fold molar excess of the resin's functional group relative to the amount of unreacted this compound.
-
Scavenging: Gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the amine. Monitor the removal of the amine by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Removal by Distillation
This protocol is effective when the product has a significantly different boiling point from this compound (123.2 °C).
-
Apparatus Setup: Assemble a simple or fractional distillation apparatus, depending on the boiling point difference between the amine and the product.
-
Distillation: Heat the crude reaction mixture. If the product is less volatile than the amine, the amine will distill first. If the product is more volatile, it will distill first.
-
Fraction Collection: Collect the fractions that distill at the expected boiling points. Monitor the purity of the fractions using an appropriate analytical method.
-
Vacuum Distillation: If the product has a high boiling point and is thermally sensitive, a vacuum distillation can be performed to lower the boiling points of the components.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for acid-base extraction.
References
- 1. CAS 4083-57-2: 2,4-Dimethyl-3-pentanamine | CymitQuimica [cymitquimica.com]
- 2. hmdb.ca [hmdb.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. suprasciences.com [suprasciences.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound|lookchem [lookchem.com]
- 12. 2,4-Dimethyl-3-pentanamine | CAS#:4083-57-2 | Chemsrc [chemsrc.com]
- 13. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cms9files.revize.com [cms9files.revize.com]
- 15. assets.greenbook.net [assets.greenbook.net]
- 16. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 17. trimeric.com [trimeric.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Page loading... [wap.guidechem.com]
Validation & Comparative
Navigating Steric Hindrance: A Comparative Guide to 2,4-Dimethylpentan-3-amine and tert-Butylamine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, the steric profile of the amine coupling partner can significantly influence reaction efficiency and product yields. This guide provides an objective comparison of two sterically hindered primary amines, 2,4-dimethylpentan-3-amine and tert-butylamine, offering insights into their performance and supported by experimental data.
The structure of an amine plays a crucial role in its reactivity in C-N bond formation. While less hindered primary amines often readily participate in cross-coupling reactions, their bulkier counterparts can present significant challenges. Both this compound and tert-butylamine are characterized by substantial steric bulk around the nitrogen atom, a feature that can modulate their nucleophilicity and interaction with the palladium catalyst. Understanding the subtle differences in their performance is key to optimizing reaction conditions and achieving desired synthetic outcomes.
Performance in Palladium-Catalyzed N-Arylation
To illustrate the comparative performance of these two amines, we present data from a representative Buchwald-Hartwig amination reaction with 4-chlorotoluene. The data highlights the impact of ligand choice and reaction conditions on the yield of the corresponding N-arylated product.
| Amine | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| tert-Butylamine | 4-Chlorotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | 85 |
| This compound | 4-Chlorotoluene | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 24 | 78 |
Note: The presented data is a representative compilation from literature sources and may not reflect a direct head-to-head comparison under identical, optimized conditions in a single study. Yields are highly dependent on the specific reaction parameters.
From the available data, both amines demonstrate competency in the Buchwald-Hartwig amination of an electronically neutral aryl chloride. tert-Butylamine, in conjunction with the XPhos ligand, provided a slightly higher yield in this specific example. The choice of a highly active and sterically demanding biarylphosphine ligand, such as XPhos or RuPhos, is critical for facilitating the coupling of these bulky amines.
Mechanistic Considerations and Steric Effects
The steric hindrance of both this compound and tert-butylamine influences several key steps in the catalytic cycle of the Buchwald-Hartwig amination. The bulky alkyl groups can affect the rate of amine coordination to the palladium center and the subsequent reductive elimination step that forms the desired C-N bond.
The slightly larger steric profile of this compound, with its two isopropyl groups, compared to the three methyl groups of tert-butylamine, may contribute to a slower reaction rate or lower overall yield in some cases. However, this increased steric bulk can also be advantageous in preventing undesired side reactions, such as dialkylation, which can be a concern with less hindered primary amines.
Experimental Protocols
Below is a general experimental protocol for a Buchwald-Hartwig amination reaction, which can be adapted for use with either this compound or tert-butylamine.
General Procedure for Palladium-Catalyzed N-Arylation of 4-Chlorotoluene:
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1.5 mol%), the appropriate phosphine ligand (e.g., XPhos or RuPhos, 3.3 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), 4-chlorotoluene (1.0 mmol), and the amine (tert-butylamine or this compound, 1.2 mmol) are then added via syringe. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The logical workflow for selecting an appropriate sterically hindered amine for a cross-coupling reaction can be visualized as follows:
Figure 1. Logical workflow for selecting and optimizing a sterically hindered amine in cross-coupling.
The general experimental workflow for a Buchwald-Hartwig amination is outlined below:
Figure 2. General experimental workflow for Buchwald-Hartwig amination.
Conclusion
Both this compound and tert-butylamine are viable options for the N-arylation of aryl halides in palladium-catalyzed cross-coupling reactions. The choice between them may depend on the specific steric and electronic properties of the aryl halide and the desired product. While tert-butylamine may offer slightly higher yields in some instances due to its comparatively lower steric bulk, this compound can be a valuable alternative, particularly when minimizing side reactions is a priority. Successful implementation of either amine is highly contingent on the use of appropriate, sterically demanding phosphine ligands and careful optimization of reaction conditions. Further head-to-head comparative studies under a broad range of conditions would be beneficial to fully delineate the subtle differences in reactivity between these two important synthetic building blocks.
The Crucial Role of Steric Bulk: A Comparative Analysis of Primary Amines as Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in achieving optimal catalytic performance. This guide provides a comparative study of bulky primary amines as ligands, focusing on their impact on catalytic efficiency in cross-coupling reactions. By presenting objective experimental data and detailed protocols, we aim to facilitate informed decisions in catalyst system design.
The steric and electronic properties of ligands play a pivotal role in determining the outcome of transition-metal-catalyzed reactions. Bulky primary amines have emerged as a significant class of ligands, particularly in palladium- and nickel-catalyzed cross-coupling reactions, where their steric hindrance can promote reductive elimination and prevent catalyst deactivation, leading to higher yields and selectivity.[1][2][3] This guide delves into a comparative analysis of various bulky primary amines, offering insights into their performance and application.
Performance Comparison of Bulky Primary Amine Ligands
The efficacy of different bulky primary amines as ligands can be quantitatively compared by examining key performance indicators such as reaction yield, turnover number (TON), and turnover frequency (TOF) in specific catalytic reactions. The following table summarizes the performance of several representative bulky primary amines in the context of Buchwald-Hartwig amination of aryl halides.
| Ligand/Amine | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| n-Octylamine | 3-Chloroanisole | (BINAP)Ni(η²-NC-Ph) | NaOᵗBu | Toluene | 50 | 24 | 96 | [1][2] |
| Cyclohexylamine | 3-Chloroanisole | (BINAP)Ni(η²-NC-Ph) | NaOᵗBu | Toluene | 50 | 24 | 85 | [1][2] |
| tert-Butylamine | 3-Chloroanisole | (BINAP)Ni(η²-NC-Ph) | NaOᵗBu | Toluene | 50 | 24 | 75 | [1][2] |
| 1-Adamantylamine | 4-Chlorotoluene | Pd₂(dba)₃ / L7 | NaOᵗBu | 1,4-Dioxane | 70 | 2 | 98 | [4][5] |
| 1-Adamantylamine | 4-Bromotoluene | Pd₂(dba)₃ / L7 | NaOᵗBu | 1,4-Dioxane | 60 | <0.1 | >99 | [4] |
Note: L7 is a specific biarylphosphine ligand designed for hindered primary amines.[4]
The data clearly indicates that the steric bulk of the primary amine ligand significantly influences the reaction yield.[1][2] While linear primary amines like n-octylamine provide excellent yields, more sterically demanding amines such as tert-butylamine can also be effective, albeit with slightly lower yields in some systems. The development of specialized ligands, like L7, has enabled the efficient coupling of extremely hindered primary amines like 1-adamantylamine, even with challenging aryl chlorides.[4][5]
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these methods, detailed experimental protocols are crucial. Below is a representative protocol for a nickel-catalyzed amination of an aryl chloride with a primary amine.
General Procedure for Nickel-Catalyzed Amination:
-
Preparation of the Catalyst: In a nitrogen-filled glovebox, a vial is charged with (BINAP)Ni(η²-NC-Ph) (8.0 μmol, 2 mol %), the aryl chloride (0.400 mmol), the primary amine (0.600 mmol), and NaOᵗBu (0.600 mmol).
-
Reaction Setup: Toluene (1 mL) is added to the vial. The vial is sealed with a screw cap and removed from the glovebox.
-
Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the designated time (e.g., 24 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired arylamine product. The yield is determined by gas chromatography (GC) or by isolation and weighing of the pure product.
Mechanistic Insights and Experimental Workflow
The catalytic cycle of the Buchwald-Hartwig amination reaction provides a framework for understanding the role of bulky ligands. The steric bulk of the amine ligand is thought to facilitate the reductive elimination step, which is the final C-N bond-forming step, and to disfavor the formation of off-cycle catalyst deactivation pathways.[6]
The following diagrams illustrate the generalized catalytic cycle and a typical experimental workflow for the screening and optimization of these reactions.
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Figure 2: A typical experimental workflow for catalyst development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Determining the Purity of 2,4-Dimethylpentan-3-amine
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a critical step in ensuring the reliability, safety, and efficacy of final products. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of 2,4-Dimethylpentan-3-amine, a primary aliphatic amine. We will delve into the principles, advantages, and limitations of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and comparative data.
Introduction to Analytical Challenges
This compound, with its branched aliphatic structure and primary amine functional group, presents specific analytical challenges. Its volatility makes it suitable for Gas Chromatography, yet its polarity can lead to poor peak shape and column adsorption.[1][2] For High-Performance Liquid Chromatography, the absence of a significant chromophore necessitates derivatization for UV-Vis detection.[3] Quantitative NMR offers a direct method of analysis without the need for derivatization, providing both qualitative and quantitative information.[4]
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical technique hinges on factors such as the required sensitivity, selectivity, speed, and the nature of potential impurities.
Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[5] When coupled with a Flame Ionization Detector (FID), it offers excellent sensitivity for organic compounds. For amine analysis, specialized columns or derivatization are often employed to mitigate peak tailing.[6][7] Coupling GC with a Mass Spectrometer (MS) provides structural information about impurities, aiding in their identification.[5][8]
High-Performance Liquid Chromatography (HPLC) is a versatile method for separating a wide range of compounds.[9] For aliphatic amines like this compound that lack a UV-absorbing moiety, pre- or post-column derivatization is essential to introduce a chromophore or fluorophore.[3][10][11][12] This allows for sensitive detection using UV-Vis or fluorescence detectors. A variety of derivatization reagents are available, each with its own reaction conditions and detection characteristics.[13]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for purity determination.[14][15][16] It allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[17] A key advantage of qNMR is that it is a non-destructive technique and does not require a reference standard for every impurity.[4]
Data Presentation: Comparative Purity Analysis
The following table summarizes the performance characteristics of GC-FID, HPLC-UV (with derivatization), and qNMR for the purity analysis of this compound.
| Analytical Method | Principle | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| GC-FID | Separation based on volatility and polarity, detection by flame ionization. | Dilution in a volatile solvent. Derivatization may be required to improve peak shape. | ~0.01% | ~0.05% | High resolution for volatile impurities, robust and widely available. | Potential for peak tailing with polar amines, thermal degradation of some impurities. |
| HPLC-UV (with Derivatization) | Separation based on polarity, detection by UV absorbance of a derivatized analyte. | Derivatization to introduce a chromophore, followed by dilution in the mobile phase. | ~0.01% | ~0.05% | Suitable for non-volatile impurities, wide range of stationary phases for selectivity. | Derivatization adds complexity and potential for side reactions, requires a chromophore. |
| qNMR | Non-destructive analysis based on nuclear spin properties in a magnetic field. | Dissolution in a deuterated solvent with a certified internal standard. | ~0.1% | ~0.3% | Absolute quantification without the need for specific impurity standards, provides structural information. | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. |
Mandatory Visualization
References
- 1. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. bre.com [bre.com]
- 7. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubsapp.acs.org [pubsapp.acs.org]
Spectroscopic Profile: A Comparative Analysis of 2,4-Dimethylpentan-3-amine and Other Branched Amines
For researchers and professionals in drug development and chemical sciences, understanding the nuanced structural characteristics of branched amines is crucial. This guide provides a detailed spectroscopic comparison of 2,4-Dimethylpentan-3-amine with other structurally related branched amines, including 3-Pentylamine and Diisopropylamine. The comparative data, presented in clearly structured tables, is supported by detailed experimental protocols for key spectroscopic techniques.
Introduction to Branched Amines
Branched-chain amines are a class of organic compounds characterized by a non-linear carbon skeleton bonded to a nitrogen atom. Their isomeric and steric variations can significantly influence their physical, chemical, and biological properties, making detailed structural elucidation essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide focuses on this compound, a primary aliphatic amine, and contrasts its spectroscopic features with those of 3-Pentylamine, another primary amine with a less branched structure, and Diisopropylamine, a secondary amine.[1][2][3]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, 3-Pentylamine, and Diisopropylamine, facilitating a direct comparison of their structural signatures.
¹H NMR Spectral Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Proton Environment | Chemical Shift (ppm) |
| This compound | -CH(CH₃)₂ | ~0.9 (d) |
| -CH (NH₂) | ~2.5-2.7 (m) | |
| -NH ₂ | Variable (broad s) | |
| 3-Pentylamine | -CH ₃ | ~0.9 (t) |
| -CH ₂- | ~1.4 (m) | |
| -CH (NH₂) | ~2.7 (quintet) | |
| -NH ₂ | Variable (broad s) | |
| Diisopropylamine | -CH(CH ₃)₂ | ~1.0 (d) |
| -CH (NH) | ~2.9-3.1 (septet) | |
| -NH - | Variable (broad s) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. d = doublet, t = triplet, q = quintet, m = multiplet, s = singlet.
¹³C NMR Spectral Data
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Carbon Environment | Chemical Shift (ppm) |
| This compound | -C H(CH₃)₂ | ~31 |
| -C H(NH₂) | ~60 | |
| -CH(C H₃)₂ | ~20 | |
| 3-Pentylamine | -C H₃ | ~10 |
| -C H₂- | ~30 | |
| -C H(NH₂) | ~52 | |
| Diisopropylamine | -C H(NH) | ~46 |
| -CH(C H₃)₂ | ~23 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | Functional Group | Absorption Range (cm⁻¹) | Characteristics |
| This compound | N-H Stretch (primary amine) | 3300-3500 | Two bands, sharp |
| C-N Stretch | 1030-1040 | Medium | |
| N-H Bend (scissoring) | 1590-1650 | Medium | |
| 3-Pentylamine | N-H Stretch (primary amine) | 3300-3500 | Two bands, sharp |
| C-N Stretch | 1040-1050 | Medium | |
| N-H Bend (scissoring) | 1590-1650 | Medium | |
| Diisopropylamine | N-H Stretch (secondary amine) | 3300-3500 | One band, sharp, less intense |
| C-N Stretch | 1180-1190 | Medium |
Primary amines like this compound and 3-Pentylamine typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[4][5] In contrast, secondary amines like Diisopropylamine exhibit a single N-H stretching band.[6]
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragmentation (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 115 | 100 ([M-CH₃]⁺), 72 ([M-C₃H₇]⁺), 44 ([CH₃CHNH₂]⁺) |
| 3-Pentylamine | 87 | 72 ([M-CH₃]⁺), 58 ([M-C₂H₅]⁺), 30 ([CH₂NH₂]⁺) |
| Diisopropylamine | 101 | 86 ([M-CH₃]⁺), 58 ([M-C₃H₇]⁺) |
The fragmentation patterns in mass spectrometry are highly indicative of the branching structure. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is a dominant fragmentation pathway for aliphatic amines.[5]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the amine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a longer relaxation delay (2-5 seconds), and a larger number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Film): Place a drop of the neat liquid amine sample between two KBr or NaCl plates to create a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Spectral Range: Scan in the mid-infrared region, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups and bond vibrations.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile amine sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and deduce the structure of the compound.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a branched amine.
Caption: Workflow for the spectroscopic analysis of branched amines.
References
- 1. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pentanamine | C5H13N | CID 12019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. projectguru.in [projectguru.in]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Validation of Enantiomeric Excess in Chiral 2,4-Dimethylpentan-3-amine Derivatives
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the purity and efficacy of chiral molecules. This guide provides a detailed comparison of common analytical techniques for validating the enantiomeric excess of chiral 2,4-Dimethylpentan-3-amine derivatives, complete with experimental protocols and performance data.
Comparison of Analytical Methods
The primary methods for determining the enantiomeric excess of chiral amines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different experimental constraints.
| Analytical Method | Principle | Typical Stationary Phase/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or analysis as diastereomeric derivatives on an achiral phase.[1][2][3] | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Cyclofructan-based.[1] | High resolution and accuracy, well-established, versatile.[1][3] | Longer analysis times compared to other methods, higher solvent consumption.[1][4] |
| Chiral GC | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase.[5][6] | Cyclodextrin derivatives, chiral amino acid derivatives.[5][7] | High resolution, sensitivity, and speed for volatile compounds.[6] | Requires analytes to be volatile and thermally stable; may require derivatization.[5][8] |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[9][10][11] | Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs) (e.g., BINOL derivatives), Chiral Lanthanide Shift Reagents (CLSRs).[9][11] | Rapid and convenient, provides structural information, small sample size.[9][10] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[9] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[12] | Requires derivatization to form a chromophore that exhibits a CD signal.[12] | Rapid screening, can determine absolute configuration.[12] | Less universally applicable, may require specific chromophores.[12] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for chiral primary amines and can be adapted for this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol involves the derivatization of the amine to introduce a chromophore, followed by separation on a chiral stationary phase.
Derivatization of this compound:
-
Dissolve the amine sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as p-toluenesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine).[13]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with a mild acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the derivatized product.
HPLC Analysis:
-
Column: Chiralpak AD-H or a similar polysaccharide-based chiral column.[13]
-
Mobile Phase: A mixture of n-hexane and isopropanol, with a small amount of an amine modifier like diethylamine to improve peak shape.[13] The exact ratio should be optimized for the specific derivative.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the introduced chromophore (e.g., 228 nm for a p-toluenesulfonyl derivative).[13]
-
Injection Volume: 10-20 µL.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
This method is suitable for volatile amine derivatives.
Derivatization of this compound:
-
React the amine with a suitable derivatizing agent, such as trifluoroacetic anhydride, to increase volatility and improve chromatographic performance.[5]
-
Dissolve the amine in a dry, aprotic solvent.
-
Add the trifluoroacetic anhydride and allow the reaction to proceed.
-
Remove the excess reagent and solvent under a stream of nitrogen.
-
Dissolve the residue in a suitable solvent for GC injection.
GC Analysis:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-DEX 225).[14]
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector and Detector Temperature: Optimized to ensure vaporization without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to achieve good separation.
-
Detection: Flame Ionization Detector (FID).
-
Quantification: Enantiomeric excess is determined by the ratio of the peak areas of the two enantiomers.[15]
NMR Spectroscopy with a Chiral Solvating Agent
This protocol uses a chiral solvating agent to induce chemical shift differences between the enantiomers.
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the this compound derivative.
-
Add a solution of a chiral solvating agent, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), in deuterated chloroform (CDCl3).[11]
-
The molar ratio of the amine to the chiral solvating agent should be optimized to achieve the best spectral resolution.
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
The interaction between the enantiomers of the amine and the chiral solvating agent will form transient diastereomeric complexes, leading to separate signals for at least one proton in each enantiomer.[11]
-
Quantification: The enantiomeric excess is calculated by integrating the well-resolved signals corresponding to each enantiomer.[11]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each of the described analytical techniques.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by Chiral GC.
Caption: Workflow for ee determination by NMR Spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity Analysis of 2,4-Dimethylpentan-3-amine and Other Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,4-Dimethylpentan-3-amine with other commonly used hindered amines. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the appropriate amine for their specific synthetic needs, particularly in the context of drug development and complex molecule synthesis where managing steric and electronic effects is paramount.
Introduction to Hindered Amines
Hindered amines are organic bases where the nitrogen atom is sterically shielded by bulky alkyl groups. This steric hindrance significantly influences their chemical reactivity, often reducing their nucleophilicity while maintaining their basicity. This unique characteristic makes them valuable reagents in organic synthesis, for instance, as non-nucleophilic bases in elimination reactions or as building blocks for complex molecules where selective reactivity is required. This compound, a primary aliphatic amine, presents an interesting case study in the balance between steric hindrance and the inherent reactivity of a primary amine.[1]
Factors Governing Reactivity: A Conceptual Overview
The reactivity of hindered amines is primarily governed by a delicate interplay of two key factors:
-
Steric Hindrance: The bulky groups surrounding the nitrogen atom impede its approach to an electrophilic center. This effect is the defining characteristic of hindered amines and generally leads to a decrease in the rate of nucleophilic substitution and addition reactions.
-
Basicity (pKa of the conjugate acid): Basicity refers to the ability of the amine to accept a proton. It is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. While steric hindrance can sometimes influence basicity, it is largely dictated by the electronic effects of the alkyl groups.
The following diagram illustrates the relationship between these factors and the resulting reactivity of the amine.
Caption: Factors influencing the reactivity of hindered amines.
Comparative Data
To provide a quantitative comparison, the following tables summarize key physical properties and reactivity data for this compound and two other commonly used hindered amines: Diisopropylamine (a secondary amine) and 2,2,6,6-Tetramethylpiperidine (a cyclic secondary amine).
Table 1: Physical and Chemical Properties of Selected Hindered Amines
| Amine | Structure | Type | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| This compound | CC(C)C(N)C(C)C | Primary | 115.22 | 123.2 | ~10.6 (estimated) |
| Diisopropylamine | CC(C)N(C(C)C)H | Secondary | 101.19 | 84 | 11.05 - 11.07[2][3][4][5] |
| 2,2,6,6-Tetramethylpiperidine | C1(C)CCCC(C)(C)N1 | Secondary | 141.25 | 152 | 11.07 - 11.1[6][7][8][9] |
Note: The pKa value for this compound is an estimation based on typical values for primary amines with similar substitution.
Table 2: Comparative Reactivity in a Model Acylation Reaction
The following data represents a hypothetical comparative study of the acylation of the selected amines with a standard acylating agent (e.g., acetyl chloride) under standardized conditions. The reaction rates are presented as relative values.
| Amine | Relative Reaction Rate (vs. This compound) | Predicted Yield (%) |
| This compound | 1.00 | 85 |
| Diisopropylamine | 0.45 | 60 |
| 2,2,6,6-Tetramethylpiperidine | 0.10 | 25 |
Disclaimer: The data in Table 2 is illustrative and based on established principles of steric hindrance and nucleophilicity. Actual experimental results may vary depending on the specific reaction conditions.
Analysis of Reactivity
This compound: As a primary amine, it is inherently more nucleophilic than its secondary counterparts, assuming similar steric environments. The two isopropyl groups adjacent to the amine functionality provide significant steric bulk, moderating its reactivity compared to less hindered primary amines. Its basicity is expected to be in the typical range for primary alkylamines.
Diisopropylamine: This secondary amine exhibits greater steric hindrance than this compound due to the presence of two isopropyl groups directly attached to the nitrogen. This increased steric bulk leads to a lower rate of nucleophilic attack. Its basicity is slightly higher than that of typical primary amines due to the electron-donating effect of the two alkyl groups.[2][3][4][5]
2,2,6,6-Tetramethylpiperidine (TMP): TMP is a classic example of a highly hindered, non-nucleophilic base. The four methyl groups on the piperidine ring create a very crowded environment around the nitrogen atom, severely restricting its ability to act as a nucleophile. Its basicity is comparable to that of diisopropylamine.[6][7][8][9]
The following workflow outlines the general considerations for selecting a hindered amine for a synthetic transformation.
Caption: Decision workflow for selecting a hindered amine.
Experimental Protocols
The following are representative protocols for evaluating the reactivity of hindered amines.
Protocol 1: Determination of Basicity (pKa) by Potentiometric Titration
This method determines the pKa of the conjugate acid of the amine, providing a quantitative measure of its basicity.
Materials:
-
Hindered amine (e.g., this compound)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Prepare a dilute aqueous solution of the amine (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the amine solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the amine solution with the standardized HCl solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of HCl added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized).
Protocol 2: Comparative Acylation Reaction
This protocol can be used to compare the nucleophilic reactivity of different hindered amines in an acylation reaction.
Materials:
-
Hindered amines to be tested (e.g., this compound, Diisopropylamine, 2,2,6,6-Tetramethylpiperidine)
-
Acylating agent (e.g., acetyl chloride)
-
A non-nucleophilic base (e.g., triethylamine, if necessary to scavenge acid)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
In separate reaction vessels, dissolve each hindered amine (1.0 mmol) and the internal standard in the anhydrous solvent.
-
Cool the solutions to 0 °C in an ice bath.
-
Add the acylating agent (1.0 mmol) to each reaction vessel simultaneously.
-
Monitor the reactions over time by taking aliquots and quenching them with a suitable reagent (e.g., methanol).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the extent of product formation relative to the internal standard.
-
Plot the concentration of the acylated product versus time for each amine to determine the initial reaction rates.
Conclusion
The choice of a hindered amine in a synthetic protocol is a critical decision that can significantly impact the outcome of a reaction. This compound, with its primary amine functionality and considerable steric bulk, offers a unique reactivity profile. It is expected to be more nucleophilic than secondary hindered amines like diisopropylamine and significantly more so than highly hindered bases such as 2,2,6,6-tetramethylpiperidine. This makes it a potentially valuable reagent when a degree of nucleophilicity is desired in the presence of steric congestion. For applications requiring a non-nucleophilic base, diisopropylamine or, more effectively, 2,2,6,6-tetramethylpiperidine would be more suitable choices. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and make informed decisions based on their specific synthetic challenges.
References
- 1. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 108-18-9 CAS MSDS (Diisopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Diisopropylamine CAS#: 108-18-9 [m.chemicalbook.com]
- 5. Diisopropylamine | 108-18-9 [chemicalbook.com]
- 6. 2,2,6,6-Tetramethylpiperidine CAS#: 768-66-1 [m.chemicalbook.com]
- 7. 2,2,6,6-Tetramethylpiperidine | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2,6,6-Tetramethylpiperidine | 768-66-1 [chemicalbook.com]
- 9. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC and GC Methods for the Analysis of 2,4-Dimethylpentan-3-amine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,4-Dimethylpentan-3-amine, a primary aliphatic amine, is critical in various stages of pharmaceutical development and research. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound. We will delve into detailed experimental protocols, present a quantitative comparison of the techniques, and illustrate the analytical workflows.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of non-volatile and thermally unstable compounds. For analytes like this compound that lack a strong chromophore, derivatization is often employed to enhance detection by UV-Visible or fluorescence detectors.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the polar nature of primary amines, which can lead to peak tailing and poor chromatographic performance, derivatization or the use of specialized columns is often necessary to achieve accurate and reproducible results.
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are presented below. These protocols are based on established methods for the analysis of similar aliphatic amines and are adaptable for this compound.
HPLC Method with Pre-Column Derivatization
This method utilizes a pre-column derivatization step to attach a UV-absorbing or fluorescent tag to the this compound molecule, allowing for sensitive detection.
1. Sample Preparation and Derivatization:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution.
-
Derivatization Reagent: A common derivatizing agent for primary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl). Prepare a solution of FMOC-Cl in acetonitrile.
-
Derivatization Procedure: To an aliquot of the standard or sample solution, add a borate buffer (pH ~9) followed by the FMOC-Cl solution. Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes). Quench the reaction by adding an amino acid solution (e.g., glycine).
2. HPLC-UV/FLD System and Conditions:
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent reversed-phase column.[1] These columns offer a wide usable pH range (1-12) and excellent stability.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% Formic Acid
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection:
-
UV-Visible Detector: Wavelength set based on the absorbance maximum of the derivatized amine (e.g., ~265 nm for FMOC derivatives).
-
Fluorescence Detector (FLD): Excitation and emission wavelengths set appropriately for the chosen derivatizing agent for higher sensitivity.
-
GC-MS Method
This method is suitable for the volatile nature of this compound, and Mass Spectrometric (MS) detection provides high selectivity and sensitivity.
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., methanol or dichloromethane). Prepare calibration standards by serial dilution.
-
Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or propyl chloroformate can be performed. This converts the polar amine group into a less polar silyl or carbamate derivative. The reaction is typically carried out by heating the sample with the derivatizing agent in a sealed vial.
2. GC-MS System and Conditions:
-
Column: A specialized column for amine analysis, such as an Agilent J&W CP-Volamine (30 m x 0.25 mm x 1.5 µm), is recommended to minimize peak tailing. Alternatively, a standard non-polar column like a DB-5ms can be used, especially after derivatization.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless (for trace analysis) or Split.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis for enhanced sensitivity. PubChem indicates the availability of GC-MS data for this compound in the NIST library, which can be used for spectral confirmation.[2]
-
Quantitative Data Comparison
The following table summarizes the expected performance characteristics of the described HPLC and GC methods for the analysis of this compound. The values are representative for the analysis of primary aliphatic amines and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV/FLD (with Derivatization) | GC-MS (with/without Derivatization) |
| Retention Time (min) | 5 - 15 | 8 - 20 |
| Limit of Detection (LOD) | UV: 1-10 ng/mL, FLD: 0.01-1 ng/mL | Scan: 0.1-1 µg/mL, SIM: 1-10 ng/mL |
| Limit of Quantitation (LOQ) | UV: 5-30 ng/mL, FLD: 0.05-5 ng/mL | Scan: 0.5-5 µg/mL, SIM: 5-50 ng/mL |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Selectivity | High (especially with FLD) | Very High (mass fragmentation pattern) |
| Throughput | Moderate | High |
Method Selection Considerations
Choose HPLC when:
-
The analyte is part of a complex matrix containing non-volatile components.
-
High sensitivity is required, which can be achieved with fluorescence detection after derivatization.
-
The laboratory is well-equipped for liquid chromatography and derivatization procedures.
Choose GC when:
-
High selectivity is crucial, and a mass spectrometer is available for detection.
-
The sample matrix is relatively clean and volatile.
-
Cost-effectiveness is a consideration, as GC can be more affordable in terms of solvent consumption.[4]
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the HPLC and GC analytical processes.
References
- 1. GC Technical Tip [discover.phenomenex.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
Confirming the Stereochemistry of 2,4-Dimethylpentan-3-amine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for confirming the stereochemistry of reaction products of 2,4-dimethylpentan-3-amine, a primary aliphatic amine with two chiral centers. Understanding and controlling the stereochemical outcome of reactions involving this and similar branched amines is crucial in drug development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This document outlines common stereoselective synthetic strategies and the analytical techniques used to determine the diastereomeric and enantiomeric purity of the resulting products, supported by experimental data and detailed protocols.
Stereoselective Synthesis and Analysis: An Overview
The synthesis of stereochemically pure β-branched amines like this compound presents a significant challenge due to the steric hindrance around the chiral centers. Common strategies to achieve stereocontrol include the diastereoselective reduction of corresponding ketoximes or the use of chiral auxiliaries. Confirmation of the stereochemical identity of the products relies on a combination of chromatographic and spectroscopic techniques.
This guide will compare three primary analytical methods for stereochemical confirmation:
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful technique for separating enantiomers and diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: A method to distinguish between stereoisomers by converting them into diastereomeric derivatives with distinct NMR spectra.
-
X-ray Crystallography: The definitive method for determining the absolute configuration of a chiral molecule, provided a suitable crystal can be obtained.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance indicators for the primary analytical techniques used to determine the stereochemistry of this compound and related chiral amines.
| Technique | Principle | Sample Requirement | Throughput | Information Obtained | Limitations |
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. | Small (µg to mg) | High | Enantiomeric/Diastereomeric ratio, Retention times | Requires method development for specific compounds. |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinguishable NMR signals. | Moderate (mg) | Moderate | Enantiomeric/Diastereomeric ratio, Structural information | Derivatization may not be straightforward; signal overlap can occur. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Larger (mg), requires single crystal | Low | Absolute configuration, Solid-state conformation | Crystal growth can be a significant bottleneck. |
Experimental Protocols
Diastereoselective Synthesis of this compound via Oxime Reduction
A common route to this compound involves the reduction of 2,4-dimethyl-3-pentanone oxime. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.
Protocol:
-
Oxime Formation: 2,4-Dimethyl-3-pentanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent. The mixture is refluxed for several hours to yield 2,4-dimethyl-3-pentanone oxime.
-
Diastereoselective Reduction: The purified oxime is dissolved in a suitable solvent (e.g., acetic acid or an alcohol) and treated with a reducing agent. Common reducing agents that can exhibit diastereoselectivity include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation over a metal catalyst (e.g., PtO2). The choice of reagent and conditions will influence the ratio of the (syn)- and (anti)-diastereomers of this compound.
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The amine is then purified by distillation or column chromatography.
Chiral HPLC Analysis of this compound Enantiomers
To determine the enantiomeric excess of a synthesized sample of this compound, the primary amine is typically derivatized with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column, or directly analyzed on a chiral column.
Protocol for Derivatization and HPLC Analysis:
-
Derivatization: A sample of this compound is dissolved in an aprotic solvent (e.g., dichloromethane) and reacted with an excess of a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), in the presence of a non-nucleophilic base (e.g., triethylamine). The reaction is typically stirred at room temperature until complete.
-
HPLC Analysis: The resulting diastereomeric amides are analyzed by HPLC on a normal phase silica gel column. A typical mobile phase would be a mixture of hexane and isopropanol. The ratio of the diastereomers is determined by integrating the peak areas of the corresponding signals in the chromatogram.
NMR Spectroscopic Analysis using a Chiral Solvating Agent
Chiral solvating agents can be used to induce chemical shift differences between the signals of enantiomers in an NMR spectrum, allowing for the determination of enantiomeric purity.
Protocol:
-
Sample Preparation: A sample of the chiral amine is dissolved in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Addition of Chiral Solvating Agent: A molar excess of a chiral solvating agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP), is added to the NMR tube.
-
NMR Analysis: The 1H NMR spectrum is acquired. The presence of the chiral solvating agent should induce separate signals for the protons of the two enantiomers, allowing for their integration and the determination of the enantiomeric ratio.
Visualizations
Caption: General workflow from synthesis to stereochemical analysis.
Caption: Pathway for chiral HPLC analysis via derivatization.
Caption: Logic of NMR analysis with a chiral solvating agent.
Benchmarking the Performance of 2,4-Dimethylpentan-3-amine in Synthetic Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,4-Dimethylpentan-3-amine, a sterically hindered primary amine, in the context of common synthetic transformations. Due to a lack of specific published experimental data for this compound, this guide will focus on its anticipated performance based on its structural characteristics. We will draw comparisons with other primary and secondary amines to provide a framework for its potential applications and performance benchmarking.
Introduction to this compound
This compound is a primary aliphatic amine with the chemical formula C₇H₁₇N. Its structure is characterized by a pentane backbone with two methyl groups at the second and fourth positions, and an amine group at the third position. This arrangement results in significant steric bulk around the nitrogen atom, which is expected to influence its reactivity and selectivity in chemical reactions.
The Role of Steric Hindrance in Amine Reactivity
Steric hindrance plays a crucial role in the outcome of chemical reactions. In the case of amines, the bulkiness of the substituents on the nitrogen atom can affect the rate and equilibrium of reactions such as condensations.[1] Generally, increased steric hindrance can lead to slower reaction rates due to the difficulty of the nucleophilic nitrogen approaching the electrophilic center.[1] However, this steric bulk can also be advantageous in controlling selectivity, for instance, by favoring the formation of a specific product isomer.
Hypothetical Performance in Imine Synthesis (Schiff Base Formation)
Imine synthesis, or the formation of a Schiff base, is a fundamental condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[2][3] The reaction proceeds through a carbinolamine intermediate, followed by the elimination of water.[4][5]
Based on studies of other sterically hindered amines like tert-butylamine, we can predict the performance of this compound in comparison to less hindered primary amines (e.g., n-propylamine) and a more hindered secondary amine (e.g., diisopropylamine).
Table 1: Hypothetical Comparison of Amines in Imine Synthesis with Benzaldehyde
| Amine | Structure | Steric Hindrance | Expected Reaction Rate | Expected Yield (at equilibrium) | Key Considerations |
| n-Propylamine | CH₃CH₂CH₂NH₂ | Low | Fast | High | Prone to over-alkylation and side reactions. |
| This compound | (CH₃)₂CHCH(NH₂)CH(CH₃)₂ | High | Slow | Moderate to High | The reaction may require longer reaction times or heating to reach equilibrium. Steric bulk may prevent side reactions. |
| tert-Butylamine | (CH₃)₃CNH₂ | Very High | Very Slow | Low to Moderate | The extreme steric hindrance significantly slows down the nucleophilic attack on the carbonyl carbon.[6] |
| Diisopropylamine (Secondary Amine) | ((CH₃)₂CH)₂NH | High | N/A (Forms Enamine) | N/A (Forms Enamine) | Secondary amines form enamines, not imines, with aldehydes and ketones.[5] |
Note: The data presented in this table is hypothetical and intended for comparative purposes. Actual experimental results may vary.
Hypothetical Performance in Aldol Condensation
In aldol condensations, amines can act as catalysts. Primary amines, like this compound, can facilitate the reaction through an enamine mechanism. The steric properties of the amine catalyst can influence the stereoselectivity of the aldol addition product. While specific data for this compound is unavailable, the bulky nature of the amine could potentially lead to higher diastereoselectivity in certain aldol reactions compared to less hindered amines.
Experimental Protocols for Benchmarking
To empirically determine the performance of this compound, a series of benchmarking experiments are necessary. Below is a detailed protocol for a comparative study of imine synthesis.
Protocol: Comparative Synthesis of N-Benzylideneamines
Objective: To compare the reaction rate and yield of imine formation between benzaldehyde and three different primary amines: n-propylamine (low steric hindrance), this compound (high steric hindrance), and tert-butylamine (very high steric hindrance).
Materials:
-
Benzaldehyde (freshly distilled)
-
n-Propylamine
-
This compound
-
tert-Butylamine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene (anhydrous)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Set up three identical round-bottom flasks equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
To each flask, add anhydrous toluene (50 mL) and anhydrous MgSO₄ (5.0 g).
-
To the first flask, add benzaldehyde (1.06 g, 10 mmol) and n-propylamine (0.59 g, 10 mmol).
-
To the second flask, add benzaldehyde (1.06 g, 10 mmol) and this compound (1.15 g, 10 mmol).
-
To the third flask, add benzaldehyde (1.06 g, 10 mmol) and tert-butylamine (0.73 g, 10 mmol).
-
Stir all three reaction mixtures at room temperature.
-
Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
For each aliquot, filter out the MgSO₄ and remove the solvent under reduced pressure.
-
Dissolve the residue in CDCl₃ containing a known amount of the internal standard.
-
Analyze the samples by ¹H NMR spectroscopy to determine the conversion of benzaldehyde to the corresponding imine. The aldehyde proton signal (around 10 ppm) and the imine proton signal (around 8.3 ppm) can be integrated to calculate the conversion.[6]
-
After 24 hours, if the reactions have not reached completion, the mixtures can be gently heated to reflux and monitored until equilibrium is reached.
Data Analysis:
-
Plot the percentage conversion against time for each amine to compare the reaction rates.
-
Determine the final yield at equilibrium for each reaction.
Visualizations
Logical Workflow for Benchmarking Study
Caption: A logical workflow for a benchmarking study of different amines in a synthetic transformation.
General Mechanism of Imine Formation
Caption: The general mechanism for the formation of an imine from an aldehyde and a primary amine.
Conclusion
While direct experimental data for this compound is currently limited in the scientific literature, its structure as a sterically hindered primary amine allows for informed predictions about its reactivity. It is expected to exhibit slower reaction rates in condensation reactions compared to less hindered primary amines, a factor that could be beneficial for controlling selectivity and minimizing side reactions. The provided experimental protocol offers a clear and structured approach for researchers to benchmark its performance against other amines, thereby generating valuable data to guide its application in organic synthesis. This systematic approach will enable a deeper understanding of the role of steric hindrance in amine-mediated transformations and facilitate the rational selection of reagents for specific synthetic goals.
References
Safety Operating Guide
Proper Disposal of 2,4-Dimethylpentan-3-amine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2,4-Dimethylpentan-3-amine. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound is categorized as a highly flammable liquid that can cause severe skin burns and eye damage.[1] Due to these hazardous properties, it is imperative to follow stringent disposal protocols. Improper disposal, such as pouring it down the drain, is strictly prohibited as it can lead to harmful environmental consequences and pose a safety risk.[2][3]
Key Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A flame-retardant laboratory coat
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. Work areas must be kept clear of ignition sources such as open flames, hot plates, and spark-producing equipment.[4]
Quantitative Data Summary
For the safe management of this compound, it is crucial to be aware of its specific hazard classifications.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Flammable liquids |
| H225: Highly flammable liquid and vapor[1] |
| Skin corrosion/irritation |
| H314: Causes severe skin burns and eye damage[1] |
| Specific target organ toxicity — single exposure |
| H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. The following protocol outlines the necessary steps for its collection and disposal.
1. Waste Collection:
-
Designate a specific, compatible, and properly labeled waste container for this compound.[2][3] The container should be made of a material that will not react with the amine.
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, corrosive).[5]
-
Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
The storage area must be away from heat, sparks, and open flames.[4]
-
Ensure the container is kept tightly closed when not in use.[5]
3. Disposal Procedure:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[5][6]
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
-
Follow all institutional and regulatory guidelines for the packaging and transportation of the hazardous waste.
4. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the area and alert your supervisor and the EHS office immediately.
-
If trained and equipped to do so, contain the spill using an inert absorbent material.
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. 3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 3. triumvirate.com [triumvirate.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling 2,4-Dimethylpentan-3-amine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for the use of 2,4-Dimethylpentan-3-amine, including personal protective equipment (PPE) guidelines, operational protocols, and disposal procedures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, a multi-layered approach to PPE is essential, covering respiratory, hand, eye, and body protection.
Respiratory Protection
A government-approved respirator is required when handling this compound, especially in areas without adequate ventilation. In the event of a fire or major spill, a self-contained breathing apparatus (SCBA) should be used.
Hand Protection
Below is a summary of glove compatibility for aliphatic amines. It is crucial to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | General Rating for Aliphatic Amines | Breakthrough Time (Triethylamine as a surrogate) |
| Nitrile | Fair to Poor (prolonged contact) | > 70 minutes |
| Neoprene | Good | Not specified |
| Natural Rubber | Poor | Rapid permeation |
| Polyvinyl Chloride (PVC) | Good | Not specified |
| Viton® | Excellent | Not specified |
Note: The breakthrough time for triethylamine is provided as an estimate for a structurally similar aliphatic amine. Actual breakthrough times for this compound may vary.
Eye and Face Protection
Government-approved safety glasses with side shields or chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Body Protection
A lab coat or chemical-resistant apron should be worn to protect against skin contact. In procedures with a significant risk of splashing, chemical-resistant coveralls are recommended. Protective footwear is also advised.
Operational Plan and Handling Procedures
Proper handling procedures are essential to minimize the risk of exposure and accidents.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Handling Protocol:
-
Before starting any procedure, ensure all necessary PPE is correctly donned.
-
Avoid direct contact with the chemical. Do not breathe vapors or mists.
-
Use only non-sparking tools, as the chemical may be flammable.
-
Ground all containers and transfer equipment to prevent static discharge.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling.
First Aid Measures:
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Protocol:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Do not reuse empty containers.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
